4-ethynyl-1-propyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFGJLACNCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-ethynyl-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-ethynyl-1-propyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategies and analytical techniques.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological properties. The introduction of an ethynyl group at the 4-position of the pyrazole ring, as in this compound, provides a key functional handle for further molecular elaboration through reactions such as "click chemistry" and Sonogashira cross-coupling, making it a highly sought-after intermediate in drug discovery. This guide details a reliable and efficient synthetic route to this compound and the analytical methods for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 4-iodopyrazole. This strategic approach involves:
-
N-propylation of 4-iodopyrazole to introduce the propyl group at the N1 position of the pyrazole ring.
-
Sonogashira cross-coupling of the resulting 1-propyl-4-iodopyrazole with a protected acetylene equivalent, trimethylsilylacetylene.
-
Deprotection of the trimethylsilyl (TMS) group to unveil the terminal alkyne.
This synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-Propyl-4-iodopyrazole
The initial step involves the regioselective N-alkylation of 4-iodopyrazole. While direct alkylation of pyrazole can lead to a mixture of N1 and N2 isomers, for C4-substituted pyrazoles, the N1-alkylation is generally favored. The use of a solid base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) provides a clean and efficient method for this transformation.[1]
Experimental Protocol:
-
To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-propyl-4-iodopyrazole.
Part 2: Synthesis of 1-Propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In this step, 1-propyl-4-iodopyrazole is coupled with trimethylsilylacetylene. The use of a TMS-protected alkyne is advantageous as it prevents the homocoupling of the terminal alkyne and often leads to cleaner reactions.[3]
Experimental Protocol:
-
To a solution of 1-propyl-4-iodopyrazole (1.0 eq) in a mixture of triethylamine and a suitable solvent like THF or DMF (3:1 v/v), add trimethylsilylacetylene (1.5 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Stir the reaction at room temperature for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Part 3: Synthesis of this compound
The final step is the removal of the trimethylsilyl protecting group. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are commonly used, a milder and more chemoselective method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol.[4] This method is particularly useful when other sensitive functional groups are present in the molecule.
Experimental Protocol:
-
Dissolve 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (0.2 M).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product, this compound.
Characterization of this compound
Comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the propyl group protons, and the acetylenic proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~7.5 - 7.8 | s | - |
| Pyrazole H-5 | ~7.4 - 7.7 | s | - |
| N-CH₂ | ~4.0 - 4.2 | t | ~7.0 |
| CH₂-CH₃ | ~1.8 - 2.0 | sextet | ~7.0 |
| CH₃ | ~0.9 - 1.0 | t | ~7.0 |
| ≡C-H | ~3.0 - 3.2 | s | - |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~138 - 142 |
| Pyrazole C-4 | ~95 - 100 |
| Pyrazole C-5 | ~128 - 132 |
| N-CH₂ | ~50 - 55 |
| CH₂-CH₃ | ~23 - 27 |
| CH₃ | ~10 - 13 |
| C≡C-H | ~80 - 85 |
| C≡C-H | ~70 - 75 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the terminal alkyne functionality.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| ≡C-H stretch | 3280 - 3320 | Strong, sharp |
| C≡C stretch | 2100 - 2140 | Weak to medium |
| C-H (sp³) stretch | 2850 - 2960 | Medium to strong |
| C=N stretch (pyrazole) | ~1500 - 1600 | Medium |
The presence of a strong, sharp peak around 3300 cm⁻¹ is a clear indication of the terminal acetylenic C-H bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₀N₂), the calculated molecular weight is 134.08 g/mol .
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 134. The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN or N₂.[5] A GC-MS spectrum of the closely related 4-ethynyl-1-hexyl-1H-pyrazole shows a prominent molecular ion peak, which supports the expected stability of the molecular ion for the propyl analog.[6]
Caption: Plausible mass spectrometry fragmentation pathways.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined three-step process involving N-propylation of 4-iodopyrazole, Sonogashira coupling with trimethylsilylacetylene, and subsequent deprotection. The characterization of the final product can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. This in-depth guide provides the necessary experimental details and theoretical background to enable researchers and scientists to successfully synthesize and characterize this important chemical entity for its application in drug development and materials science.
References
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
-
Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]
-
Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
-
Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25235–25243. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.).
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved from [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
- Tikrit Journal of Pure Science. (2024).
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethynyl-1-hexyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Data of 4-Ethynyl-1-propyl-1H-pyrazole (CAS 1340156-26-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
-
IUPAC Name: 4-ethynyl-1-propyl-1H-pyrazole
-
CAS Number: 1340156-26-4
-
Molecular Formula: C₈H₁₀N₂
-
Molecular Weight: 134.18 g/mol
The structure combines the aromatic pyrazole ring with a flexible propyl chain and a reactive ethynyl group, suggesting its potential as a building block in organic synthesis and medicinal chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals corresponding to the different nuclei in the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the protons of the pyrazole ring, the propyl group, and the ethynyl group. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (pyrazole ring) | 7.5 - 7.8 | Singlet | - |
| H-5 (pyrazole ring) | 7.3 - 7.6 | Singlet | - |
| Ethynyl-H | 3.0 - 3.3 | Singlet | - |
| N-CH₂ (propyl) | 4.0 - 4.3 | Triplet | 7 - 8 |
| CH₂ (propyl) | 1.8 - 2.1 | Sextet | 7 - 8 |
| CH₃ (propyl) | 0.9 - 1.1 | Triplet | 7 - 8 |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The two protons on the pyrazole ring (H-3 and H-5) are expected to appear as distinct singlets due to the absence of adjacent protons. The deshielding effect of the aromatic ring and the nitrogen atoms will cause them to resonate at a relatively downfield region (7.3-7.8 ppm). The ethynyl proton is typically found in the region of 3.0-3.3 ppm. The propyl group will show a characteristic triplet-sextet-triplet pattern. The methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the propyl protons due to the inductive effect of the nitrogen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (pyrazole ring) | 138 - 142 |
| C-4 (pyrazole ring) | 95 - 100 |
| C-5 (pyrazole ring) | 128 - 132 |
| C≡CH (ethynyl) | 80 - 85 |
| C≡CH (ethynyl) | 70 - 75 |
| N-CH₂ (propyl) | 50 - 55 |
| CH₂ (propyl) | 23 - 27 |
| CH₃ (propyl) | 10 - 13 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbon atoms of the pyrazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C-4 carbon, attached to the ethynyl group, is expected to be more shielded compared to C-3 and C-5. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the 70-85 ppm range. The carbons of the propyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a novel compound like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl chain, the C≡C and ≡C-H bonds of the ethynyl group, and the C=N and C=C bonds of the pyrazole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Medium to strong |
| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |
| C=N, C=C stretch (pyrazole) | 1600 - 1450 | Medium |
| C-H bend (aliphatic) | 1465 - 1370 | Medium |
Expertise & Experience: Interpreting the IR Spectrum
The most characteristic peak in the IR spectrum will be the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weaker band in the 2100-2150 cm⁻¹ region. The presence of both of these bands is a strong indication of a terminal alkyne. The various C-H stretching and bending vibrations of the pyrazole ring and the propyl group will also be present in their respective regions.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
For solid samples: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
For liquid samples or solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will perform a Fourier transform of the interferogram to produce the IR spectrum.
Caption: Workflow for IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 134 | Molecular Ion |
| [M - CH₃]⁺ | 119 | Loss of a methyl radical |
| [M - C₂H₅]⁺ | 105 | Loss of an ethyl radical |
| [M - C₃H₇]⁺ | 91 | Loss of a propyl radical |
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak at m/z 134 would confirm the molecular weight of the compound. The fragmentation pattern will be dominated by the loss of fragments from the propyl chain. The loss of a propyl radical (C₃H₇) to give a fragment at m/z 91 is a likely and significant fragmentation pathway. Other fragments corresponding to the pyrazole ring and the ethynyl group would also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound (CAS 1340156-26-4). While experimental spectra are not publicly available, the predicted data, based on established spectroscopic principles and comparison with related compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The detailed protocols and interpretive insights are intended to guide the experimental characterization of this and similar molecules.
References
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry, 22(2). Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules, 25(18), 4285. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]
-
4-ethynyl-1-(2-methylpropyl)-1h-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5434. Retrieved from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(12), 957-961. Retrieved from [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Magnetic Resonance in Chemistry, 59(11), 1087-1100. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. Retrieved from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26235-26246. Retrieved from [Link]
Sources
A Technical Guide to the Synthesis and Biological Evaluation of Novel 4-ethynyl-1-propyl-1H-pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[3][4][5] This guide focuses on a novel, unexplored subclass: 4-ethynyl-1-propyl-1H-pyrazole derivatives. We hypothesize that the introduction of a 4-ethynyl group may enhance target binding or introduce novel mechanisms of action, while the 1-propyl substituent modulates lipophilicity and pharmacokinetic properties. This document provides a comprehensive, prospective framework for the chemical synthesis and systematic biological evaluation of these novel derivatives. It is designed to serve as a practical roadmap, detailing robust, validated protocols for assessing their potential as anticancer, antibacterial, and antifungal agents, thereby empowering researchers to explore this promising chemical space.
Rationale and Synthetic Strategy
The Pyrazole Scaffold: A Foundation for Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This unique electronic configuration allows for diverse chemical modifications, making the pyrazole ring an exceptionally versatile template for drug design.[7] Numerous pyrazole-containing drugs have achieved clinical success, validating the therapeutic potential of this scaffold. The development of novel derivatives is driven by the need for agents with improved efficacy, selectivity, and reduced toxicity.[8]
Proposed Synthesis of this compound Derivatives
A plausible and efficient route to the target compounds involves a multi-step synthesis beginning with a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with propylhydrazine. The resulting pyrazole can then be functionalized at the C4 position. Introduction of the ethynyl group can be achieved through various established organometallic cross-coupling reactions, such as the Sonogashira coupling of a 4-halo-pyrazole intermediate with a suitable acetylene source.
This synthetic approach is chosen for its reliability and modularity, allowing for the creation of a diverse library of derivatives by varying the substituents on the initial dicarbonyl compound.
Caption: Proposed workflow for the synthesis and characterization of novel pyrazole derivatives.
Evaluation of Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with many compounds acting as potent inhibitors of crucial cellular targets like cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[3][8][9] A primary screening of novel compounds for anticancer activity is essential to identify lead candidates for further development. The MTT assay is a robust, colorimetric method for assessing cell viability and is considered a gold standard for initial cytotoxicity screening.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration at which the novel pyrazole derivatives inhibit the growth of cancer cells by 50% (IC₅₀).
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[14] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value for each compound.
Caption: General workflow for broth microdilution-based MIC determination.
Data Presentation: Antifungal Activity (MIC)
| Compound ID | Derivative Structure | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| PZ-Et-01 | R = H | Data | Data |
| PZ-Et-02 | R = 4-Cl-Ph | Data | Data |
| PZ-Et-03 | R = 4-MeO-Ph | Data | Data |
| Fluconazole | Positive Control | Data | Data |
Conclusion and Future Outlook
This guide outlines a structured and comprehensive approach for the synthesis and multi-faceted biological evaluation of novel this compound derivatives. By systematically applying the detailed protocols for anticancer, antibacterial, and antifungal screening, researchers can efficiently identify lead compounds within this new chemical series. Positive hits from these primary assays will warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, elucidation of the mechanism of action, and eventual progression to in vivo efficacy and toxicology studies. The exploration of this untapped pyrazole scaffold holds significant promise for the discovery of next-generation therapeutic agents.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- MTT Assay Protocol for Cell Viability and Prolifer
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Deriv
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.
- MTT Assay Protocol.
- In vitro antifungal susceptibility methods and clinical. [Source Not Available].
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Recent Advances in the Development of Pyrazole Deriv
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- MTT assay protocol. Abcam.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
- (PDF)
- Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Source Not Available].
- Antimicrobial Susceptibility Testing. Apec.org.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethynyl-1-propyl-1H-pyrazole: A Mechanistic Investigation of a Novel Bioactive Scaffold
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] Concurrently, the incorporation of an ethynyl moiety into small molecules is a well-established strategy in drug design, often to confer covalent and irreversible binding to biological targets.[7][8][9] This guide provides a comprehensive technical exploration of the potential mechanisms of action for the novel compound, 4-ethynyl-1-propyl-1H-pyrazole. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of pyrazole and ethynyl functionalities to postulate credible biological activities and to propose a rigorous experimental framework for their validation. This prospectus is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals embarking on the investigation of this promising chemical entity.
Introduction: The Convergence of Two Potent Pharmacophores
The chemical architecture of this compound marries the stability and versatile binding capacity of the pyrazole ring with the reactive potential of a terminal alkyne. This unique combination suggests a high probability of targeted biological activity.
-
The Pyrazole Core: This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as an excellent scaffold for building molecules that can interact with a wide array of biological targets.[10] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise interactions within protein binding pockets.[1] This adaptability is a key reason for the success of pyrazole-containing drugs like the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[4][11]
-
The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a high-energy, reactive functional group.[8] In medicinal chemistry, it is often employed as a "warhead" that can form a covalent bond with a nucleophilic residue (such as cysteine or serine) in the active site of an enzyme.[12][13] This leads to irreversible inhibition, a mechanism that can provide prolonged and potent therapeutic effects.[14] The ethynyl group is a key feature in various approved drugs, targeting a range of proteins from monoamine oxidase to tyrosine kinases.[7][8]
Postulated Mechanisms of Action
Based on the extensive literature on pyrazole derivatives and ethynyl-containing compounds, we can postulate several compelling mechanisms of action for this compound.
Kinase Inhibition: Targeting a Key Regulatory Family
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives are well-represented among clinically successful kinase inhibitors.[11][15][16]
Hypothetical Mechanism: The planar pyrazole ring of this compound is well-suited to fit into the ATP-binding pocket of a protein kinase. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The propyl and ethynyl substituents would then project into more variable regions of the binding pocket, determining the compound's selectivity for specific kinases. The ethynyl group, in this context, could either form additional non-covalent interactions or, if positioned correctly, act as a covalent inhibitor by reacting with a nearby nucleophilic residue, thereby permanently disabling the kinase.[8]
A summary of the inhibitory activities of various pyrazole derivatives against different kinases is presented in Table 1.
| Compound Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area | Reference |
| Pyrazolo[3,4-d]pyrimidines | Multiple, including Src, Abl | Nanomolar to micromolar | Cancer | [11] |
| Indenopyrazoles | Tubulin | Nanomolar | Cancer | Not directly in search results |
| Pyrazole-based compounds | Aurora Kinase A | 0.16 µM | Cancer | [15] |
| Pyrazole derivatives | JNK-1 | < 10 µM | Inflammation | [17] |
| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | 0.06 µM (EGFR), 0.22 µM (VEGFR-2) | Cancer | [18] |
Irreversible Enzyme Inhibition: A Covalent Modification Strategy
The presence of the terminal ethynyl group strongly suggests the potential for irreversible enzyme inhibition through covalent bond formation.[14][19] This mechanism is distinct from competitive, reversible inhibition and can lead to a more durable pharmacological effect.[20]
Hypothetical Mechanism: this compound could initially bind non-covalently to the active site of a target enzyme. This binding event would position the ethynyl group in close proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine). The enzyme's own catalytic machinery, or simply the favorable orientation, could then facilitate a nucleophilic attack on the terminal alkyne, forming a stable covalent adduct. This permanently modified enzyme would be catalytically inactive. This "suicide inhibition" is a powerful strategy for achieving high potency and prolonged duration of action.[12][14]
Caption: Hypothetical mechanism of irreversible enzyme inhibition.
Modulation of Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases, and many anti-inflammatory drugs target key enzymes and signaling pathways in the inflammatory cascade.[21] Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example.[4]
Hypothetical Mechanism: this compound could exert anti-inflammatory effects through several potential mechanisms:
-
Cytokine Suppression: The compound might interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[4][23]
-
Lipoxygenase (LOX) Inhibition: It could also inhibit lipoxygenase enzymes, which are involved in the synthesis of other pro-inflammatory mediators called leukotrienes.[23]
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Neuroprotective Effects
Neurodegenerative diseases and neurological injuries often involve oxidative stress and neuroinflammation.[5][24] A growing body of evidence suggests that pyrazole derivatives can exhibit neuroprotective properties.[6][25][26]
Hypothetical Mechanism: The neuroprotective effects of this compound could be multifactorial. By suppressing inflammatory pathways in the central nervous system (as described above), the compound could reduce the damage caused by chronic neuroinflammation. Additionally, pyrazole derivatives have been reported to possess antioxidant properties, which could help to mitigate the neuronal damage caused by reactive oxygen species in conditions like Parkinson's disease or after a spinal cord injury.[5][24]
A Proposed Research Workflow for Mechanistic Elucidation
To move from postulation to empirical validation, a structured experimental workflow is essential. The following section outlines a series of logical steps to systematically investigate the mechanism of action of this compound.
Caption: Proposed workflow for mechanistic investigation.
Step 1: In Silico Screening and Molecular Docking
-
Objective: To predict potential biological targets for this compound using computational methods.
-
Methodology:
-
Construct a 3D model of the compound.
-
Perform virtual screening against a library of protein structures, particularly kinases, COX enzymes, and other targets known to be modulated by pyrazole derivatives.
-
Conduct molecular docking simulations for the highest-scoring hits to predict binding poses and estimate binding affinities.
-
Analyze the docking poses to determine if the ethynyl group is positioned to form a covalent bond with a nucleophilic residue.
-
Step 2: In Vitro Enzymatic Assays
-
Objective: To experimentally identify direct molecular targets of the compound and quantify its inhibitory potency.
-
Protocol: Kinase Inhibition Assay (Example)
-
Reagents: Purified recombinant kinase, appropriate substrate peptide, ATP, this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the compound to create a range of concentrations. b. In a 96-well plate, add the kinase and the compound (or DMSO for control) and incubate for a pre-determined time (e.g., 30 minutes) to allow for binding. c. Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C). d. Stop the reaction and measure the amount of product (or remaining ATP) using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Step 3: Cell-Based Assays
-
Objective: To confirm the compound's activity in a biological context and to investigate its effects on specific signaling pathways.
-
Protocol: Western Blot for NF-κB Pathway Inhibition (Example)
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes. Include appropriate vehicle and unstimulated controls.
-
Protein Extraction: Lyse the cells and collect the protein extracts. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a key NF-κB pathway protein (e.g., phospho-p65). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on NF-κB activation.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for its potential as a potent and targeted biological agent. The convergence of the versatile pyrazole scaffold and the reactive ethynyl group suggests promising avenues of investigation, particularly in the realms of kinase inhibition, irreversible enzyme modulation, and the control of inflammatory and neurodegenerative processes. The experimental workflow outlined in this guide provides a clear and robust path forward for the scientific community to unlock the therapeutic potential of this novel compound. Future work should focus on the systematic execution of these studies, leading to a definitive understanding of its molecular targets and its promise as a lead compound for drug development.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. ([Link])
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. ([Link])
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not provided)
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. ([Link])
- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL not provided)
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. ([Link])
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. ([Link])
-
Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed. ([Link])
-
Review: biologically active pyrazole derivatives. RSC Publishing. ([Link])
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
-
Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. ResearchGate. ([Link])
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. ([Link])
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. ([Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. ([Link])
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. ([Link])
-
The alkynyl-containing compounds from mushrooms and their biological activities. PMC. ([Link])
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. ([Link])
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. ([Link])
-
Enzyme inhibitor. Wikipedia. ([Link])
-
(PDF) The alkynyl-containing compounds from mushrooms and their biological activities. ResearchGate. ([Link])
-
What Is Irreversible Inhibition?. YouTube. ([Link])
-
Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC. ([Link])
-
8.7: Enzyme Inhibition. Chemistry LibreTexts. ([Link])
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Irreversible Inhibitors [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 20. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility and Stability of 4-ethynyl-1-propyl-1H-pyrazole
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-ethynyl-1-propyl-1H-pyrazole, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is critical for ensuring the viability of this compound in preclinical and clinical development. This document will detail the underlying principles, provide actionable experimental protocols, and offer insights into the interpretation of the resulting data.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Pyrazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The ethynyl group at the 4-position and the propyl group at the 1-position of the pyrazole ring in the target molecule will significantly influence its physicochemical properties, including its solubility and stability. A precise understanding of these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the overall safety and efficacy of any potential therapeutic agent.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Theoretical Considerations
The solubility of this compound will be influenced by its crystalline structure, molecular weight, and the presence of functional groups capable of hydrogen bonding. The pyrazole moiety offers sites for hydrogen bonding, while the propyl and ethynyl groups contribute to its lipophilicity. Based on the structure of the related compound, 4-ethynyl-1-isopropyl-1H-pyrazole, we can anticipate a moderate LogP value.[5]
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.
Objective: To rapidly assess the apparent solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add an appropriate volume of the DMSO stock solution to PBS (pH 7.4) to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the plate and incubate at room temperature for 2 hours with continuous shaking.
-
After incubation, inspect the wells for any visible precipitate.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, common organic solvents)
-
Vials with screw caps
-
Orbital shaker/incubator
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Experimental Data] |
| Thermodynamic Solubility | Water | 25 | [Insert Experimental Data] |
| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Insert Experimental Data] |
| Thermodynamic Solubility | 0.1 N HCl | 37 | [Insert Experimental Data] |
Stability Assessment and Forced Degradation Studies
Stability testing is crucial for identifying the degradation pathways and products of a drug substance, which is a regulatory requirement.[6][7] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are performed to evaluate the intrinsic stability of the molecule.[6][7]
Theoretical Considerations of Pyrazole Stability
The pyrazole ring is generally stable to oxidation and reduction, but can be susceptible to electrophilic attack, particularly at the C4 position.[1] The presence of the ethynyl group may introduce additional reactivity. Forced degradation studies will explore the molecule's susceptibility to hydrolysis, oxidation, and photolysis.
Experimental Workflow for Stability Studies
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 1 mg/mL.
-
Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation.
-
At appropriate time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and reflux at 60°C for up to 30 minutes.[8]
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and reflux at 60°C for up to 30 minutes.[8]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Data Presentation
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant (if identified) |
| 0.1 N HCl, 60°C | [Time] | [Data] | [Data] | [Data] |
| 0.1 N NaOH, 60°C | [Time] | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | [Time] | [Data] | [Data] | [Data] |
| Thermal (Solid), 80°C | [Time] | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) | [Time] | [Data] | [Data] | [Data] |
Analytical Methodologies
A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment.[9] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and impurities.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Logical Flow for Method Development and Validation
Caption: Logical flow for HPLC method development and validation.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will generate high-quality, reliable data essential for making informed decisions in the drug development process. The provided methodologies are based on established scientific principles and regulatory guidelines, ensuring that the generated data will be suitable for regulatory submissions. It is imperative to perform these studies early in the development lifecycle to de-risk projects and build a solid foundation for successful formulation and clinical studies.
References
-
Rajeshwari, T. R., & Nikalje, A. P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. [Link]
-
ResearchGate. Forced degradation studies of Brexpiprazole. [Link]
-
Patel, H., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
ResearchGate. Stability of 4H-pyrazoles in physiological environments. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]
-
Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Molecules. [Link]
-
MDPI. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022-04-05). [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
-
PubChem. Pyrazole. [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. rjptonline.org [rjptonline.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. omicsonline.org [omicsonline.org]
An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-ethynyl-1-propyl-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic applications.[1][2][3] This guide focuses on a specific, novel derivative, 4-ethynyl-1-propyl-1H-pyrazole, and outlines a comprehensive, multi-faceted strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this compound is not extensively available, its structural motifs—a five-membered aromatic heterocycle with adjacent nitrogen atoms, an N-propyl substituent, and a C4-ethynyl group—provide a rational basis for hypothesizing its interaction with various biological macromolecules.[4] This document provides researchers, scientists, and drug development professionals with a robust framework, integrating computational and experimental methodologies, to systematically explore the therapeutic potential of this and other novel pyrazole-based compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.
Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore
The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[4][5] This unique structure confers a range of physicochemical properties that make it highly attractive for drug design. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[4] Furthermore, the pyrazole ring is a bioisostere for other aromatic systems like benzene, often improving properties such as solubility and metabolic stability.[4]
The therapeutic landscape is rich with pyrazole-containing drugs, demonstrating the scaffold's versatility. Notable examples include:
-
Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.[2][6]
-
Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor 1 (CB1) antagonist.[1][3]
-
Crizotinib: An anticancer agent targeting ALK and ROS1 kinases.[2]
-
Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor used for erectile dysfunction.[2]
This diversity highlights that the biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents.[2][7] For our subject compound, This compound , the N-propyl group and the C4-ethynyl group are the key determinants of its potential pharmacology. The ethynyl group, in particular, is a versatile functional group that can participate in various non-covalent interactions (such as pi-stacking and hydrogen bonding) and can also act as a reactive handle for covalent modification of a target, although this is less common for unactivated alkynes.
A Strategy for Target Identification: From In Silico Prediction to Experimental Validation
Given the novelty of this compound, a logical and efficient approach to target identification is paramount. We propose a tiered strategy that begins with broad, computational screening to generate hypotheses, followed by focused experimental validation to confirm these predictions.
Figure 1: A tiered workflow for target identification and validation.
Phase 1: In Silico Target Prediction and Prioritization
Computational methods provide a rapid and cost-effective means to screen vast biological space and prioritize potential targets for experimental follow-up.
Reverse Pharmacophore Screening and Target Prediction
The initial step involves using the 2D structure of this compound as a query in reverse screening platforms. These tools compare the query molecule to databases of known ligands and their targets to predict potential protein interactions.
Recommended Protocol: Target Prediction using SwissTargetPrediction
-
Input: Obtain the SMILES string or draw the structure of this compound.
-
Execution: Submit the structure to the SwissTargetPrediction web server. The algorithm will generate a list of the most probable protein targets based on the principle of ligand similarity.
-
Analysis: The output will be a ranked list of targets, often categorized by protein class (e.g., kinases, GPCRs, enzymes). Pay close attention to targets that are well-established in disease pathways, particularly in oncology and inflammation, given the known activities of many pyrazole derivatives.[6][7][8]
Predicted Target Classes for this compound
Based on the activities of structurally related pyrazoles, the following protein families are hypothesized as high-priority target classes.[7][8][9]
| Potential Target Class | Rationale / Examples of Pyrazole Inhibitors | Potential Therapeutic Area |
| Kinases | The pyrazole scaffold is a common core in many kinase inhibitors (e.g., Crizotinib targeting ALK/ROS1).[2] | Oncology, Inflammation |
| Cyclooxygenases (COX) | Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[6] | Inflammation, Pain |
| G-Protein Coupled Receptors (GPCRs) | Rimonabant, a pyrazole, targets the CB1 receptor.[1] | Metabolic Disorders, Neurology |
| Phosphodiesterases (PDEs) | Sildenafil contains a fused pyrazole ring system and inhibits PDE5.[2] | Cardiovascular, Urology |
| Histone Deacetylases (HDACs) | Some novel pyrazole derivatives have shown inhibitory activity against HDACs.[10] | Oncology |
Molecular Docking and Virtual Screening
Once a list of potential targets is generated, molecular docking can be used to model the binding pose and estimate the binding affinity of this compound to the active site of each protein.[11]
Recommended Protocol: Molecular Docking using AutoDock Vina
-
Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and assign charges.
-
-
Grid Generation: Define a search space (grid box) that encompasses the known active or allosteric site of the target protein.[12]
-
Docking: Run the docking simulation using a tool like AutoDock Vina. The program will generate multiple binding poses and score them based on a calculated binding energy.
-
Analysis:
-
Analyze the predicted binding poses. Look for favorable interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Compare the predicted binding energy to that of known inhibitors of the target. A lower (more negative) binding energy suggests a more favorable interaction.[11]
-
ADMET Prediction
An early assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. A compound with high target affinity is of little therapeutic value if it has poor bioavailability or is toxic.
Recommended Protocol: ADMET Prediction using QikProp
-
Input: Provide the 3D structure of this compound.
-
Execution: Run the QikProp module within a platform like the Schrödinger Suite.[12]
-
Analysis: Evaluate key descriptors such as predicted aqueous solubility (logS), predicted brain/blood partition coefficient (logBB), and compliance with Lipinski's Rule of Five. This helps to de-risk the compound for further development.
Phase 2: In Vitro Experimental Validation
Computational predictions must be confirmed through rigorous experimental validation. The following protocols outline key experiments to confirm target engagement and functional activity.
Biochemical Binding Assays
The first step is to confirm a direct physical interaction between the compound and the purified target protein.
Recommended Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Interaction: Flow a series of concentrations of this compound across the sensor surface.
-
Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Analysis: From the resulting sensorgrams, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Figure 2: Workflow for Surface Plasmon Resonance (SPR) assay.
Enzymatic and Functional Assays
If the target is an enzyme, a functional assay is required to determine if binding translates to inhibition or activation.
Recommended Protocol: Kinase Inhibition Assay (Example)
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.
-
Inhibition: Add varying concentrations of this compound to the wells.
-
Detection: After incubation, measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Functional Assays
The final step in in vitro validation is to confirm that the compound can engage its target in a cellular context and elicit a biological response.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of different temperatures.
-
Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement in the cell.
Conclusion and Future Directions
The journey from a novel chemical entity to a potential therapeutic is a complex, multi-stage process. For this compound, the absence of existing biological data necessitates a foundational approach built on rational, hypothesis-driven science. The pyrazole scaffold provides a rich historical context of therapeutic success, suggesting a high probability of biological activity.[1][13] By integrating robust in silico prediction with rigorous in vitro validation, researchers can efficiently identify and prioritize the most promising therapeutic targets. The workflows and protocols detailed in this guide provide a comprehensive framework for elucidating the mechanism of action of this novel compound and paving the way for its potential development as a future therapeutic agent. Subsequent steps would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology profiling.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Reddy, P. T., & G, N. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry and Drug Discovery. [Link]
-
Lv, K., Wang, Z., Li, Y., Wu, W., Li, H., & Chen, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Olasunkanmi, O. I., Akindele, O. O., & Adeoye, O. E. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 769294. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International, 2014, 201324. [Link]
-
Wang, X., Wang, Z., & Li, Z. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-805. [Link]
-
Kharl, M., Chander, S., & Kumar, V. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. [Link]
-
Kumar, H. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Coronaviruses, 3(1), e070322201734. [Link]
-
Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(4), 1-13. [Link]
-
Li, Y., Zhang, H., Dong, F., & Wang, G. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1553. [Link]
-
Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
-
Singh, R. B., & Singh, B. (2012). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3595. [Link]
-
Alqahtani, A. M., & Murugesan, S. (2020). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 25(22), 5438. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & El-Gendy, M. S. A. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105436. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Zhang, Z., & Ding, J. (2021). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 19(4), 814-818. [Link]
-
Sestito, S., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem, 89(12), e202400339. [Link]
-
Singh, N., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters, 24(3), 895-901. [Link]
-
Al-Ostath, A. I., et al. (2025). Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. Journal of Molecular Structure, 1319, 138765. [Link]
-
Kumar, A., et al. (2021). In Silico Screening of Available Drugs Targeting Non-Small Cell Lung Cancer Targets: A Drug Repurposing Approach. Molecules, 27(1), 123. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Screening of Available Drugs Targeting Non-Small Cell Lung Cancer Targets: A Drug Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar [scispace.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-ethynyl-1-propyl-1H-pyrazole Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-ethynyl-1-propyl-1H-pyrazole, a molecule of interest within medicinal chemistry. Pyrazole scaffolds are prevalent in numerous clinically significant drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This document moves beyond a simple recitation of steps, offering a detailed, field-proven methodology that emphasizes the causality behind each experimental choice. We will navigate the complete computational workflow, from initial ligand and receptor preparation to the sophisticated analyses of molecular dynamics simulations. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate the molecular interactions, binding affinities, and dynamic behavior of pyrazole-based compounds.
Introduction: The Rationale for Modeling this compound
This compound (CAS 1340156-26-4) is a small molecule featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[3][4] This scaffold is a cornerstone in modern pharmacology due to its versatile biological activities.[5] Computational, or in silico, modeling provides a powerful, cost-effective lens through which we can predict and analyze the interactions of such molecules with biological targets at an atomic level before committing to costly and time-consuming wet-lab synthesis and testing.[6][7]
The primary objectives of modeling this specific molecule are:
-
To Predict Binding Affinity and Pose: Determine how and how strongly the molecule might bind to a specific protein target.
-
To Understand Interaction Dynamics: Evaluate the stability of the predicted binding pose over time in a simulated physiological environment.
-
To Generate Hypotheses for Lead Optimization: Identify key molecular features responsible for binding, guiding the design of more potent and selective analogs.
For the purpose of this guide, we will use Human Cyclooxygenase-2 (COX-2) as a hypothetical, yet highly relevant, protein target. The COX-2 enzyme is a key player in inflammation, and its inhibition is a validated strategy for anti-inflammatory therapies.
Foundational Principles: The Physics of Molecular Interactions
At the heart of any molecular simulation is a mathematical function, known as a force field , that describes the potential energy of a system of atoms. The accuracy of our in silico model is fundamentally dependent on the quality of the chosen force field.[8][9] A force field is composed of terms that account for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions).
For a protein-ligand system, we must use a compatible set of parameters for both the protein and the small molecule. In this guide, we will employ the CHARMM36 (Chemistry at HARvard Macromolecular Mechanics) force field for the protein and the CHARMM General Force Field (CGenFF) for our pyrazole ligand.[10][11] This combination is widely validated and ensures that the parameters governing the interactions between the protein and the ligand are consistent.[12]
The Computational Workflow: A Strategic Overview
The journey from a chemical structure to actionable biological insight follows a logical and sequential progression. Each stage builds upon the last, systematically refining our understanding of the molecule's behavior. The overall strategy is to first generate a plausible binding hypothesis using a computationally inexpensive method (molecular docking) and then validate and explore the dynamics of that hypothesis using a more rigorous and computationally demanding method (molecular dynamics).
Caption: High-level overview of the in silico modeling workflow.
Protocol I: System Preparation - The Foundation of Accuracy
Garbage in, garbage out. The integrity of your starting structures is paramount. This phase ensures that both the ligand and the receptor are in a chemically and structurally appropriate state for simulation.
Ligand Preparation
The goal is to generate a reliable 3D conformation of this compound with accurate atomic charges.
Causality: An incorrect 3D structure or poor charge distribution will lead to artifactual interactions and meaningless results. The force field relies on accurate partial charges to calculate electrostatic interactions, which are critical for binding.
| Step | Action | Rationale | Tools |
| 1 | Obtain 2D Structure | Define the molecule's chemical identity. | PubChem, ChemicalBook[3] |
| 2 | Generate 3D Coordinates | Convert the 2D representation into a 3D structure. | Avogadro, openbabel |
| 3 | Energy Minimization | Find a low-energy, stable conformation of the ligand in isolation. | Avogadro (using MMFF94 or UFF) |
| 4 | Generate Force Field Parameters | Assign atom types, charges, and other force field parameters compatible with CHARMM. | CGenFF Server[10][13][14] |
Step-by-Step Protocol:
-
Obtain the SMILES string for this compound: CCCNC1=CN(C=C1C#C).
-
Use a molecular editor like Avogadro to import the SMILES string and generate an initial 3D structure.
-
Perform a geometry optimization using the built-in universal force fields (e.g., MMFF94) to get a reasonable starting conformation.
-
Save the optimized structure as a .mol2 file.[13]
-
Upload the .mol2 file to the online CGenFF server. This server will generate a CHARMM-compatible topology file (.str or .itp) containing all necessary parameters for the ligand.[10][15]
Receptor Preparation
The goal is to clean a crystallographic structure of the target protein, making it suitable for simulation.
Causality: Raw structures from the Protein Data Bank (PDB) are experimental models and often contain non-protein atoms (crystallization agents, waters), missing atoms (especially hydrogens), and may lack formal bond orders.[16] These must be corrected to prevent simulation instability and inaccuracies.
| Step | Action | Rationale | Tools |
| 1 | Select & Download PDB Structure | Obtain the 3D coordinates of the target protein. | RCSB PDB Database[17][18][19] |
| 2 | Clean the Structure | Remove unwanted molecules (water, co-factors not part of the study, etc.). | PyMOL, UCSF Chimera |
| 3 | Add Hydrogen Atoms | X-ray crystallography typically does not resolve hydrogen positions; they must be added computationally. | AutoDock Tools, PyMOL |
| 4 | Assign Charges & Atom Types | Prepare the protein file for docking by assigning appropriate properties. | AutoDock Tools[20] |
Step-by-Step Protocol:
-
Navigate to the RCSB PDB website and search for a high-resolution crystal structure of human COX-2 (e.g., PDB ID: 5KIR). Download the structure in PDB format.
-
Open the PDB file in a molecular viewer like PyMOL.
-
Remove all water molecules: remove solvent.
-
Remove any co-crystallized ligands or ions not essential for the simulation.
-
Save the cleaned protein structure as a new PDB file.
-
Open the cleaned PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" for docking preparations.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in the required .pdbqt format for AutoDock Vina (Grid -> Macromolecule -> Choose).
Protocol II: Molecular Docking - Predicting the Handshake
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20] It provides a static snapshot of the likely binding pose and a score to estimate binding affinity.
Caption: The molecular docking workflow using AutoDock Vina.
Step-by-Step Protocol (AutoDock Vina):
-
Prepare Ligand for Vina: Open the CGenFF-processed ligand file in AutoDock Tools, set the torsional degrees of freedom, and save it as a .pdbqt file.
-
Define the Grid Box: In AutoDock Tools, with the receptor loaded, go to Grid -> Grid Box. Position and size the box to encompass the known active site of COX-2. The center and dimensions of this box are critical parameters.[21][22]
-
Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand, and the grid box coordinates.[23]
-
Run Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt.[24]
-
Analyze Results: The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The all_poses.pdbqt file contains the 3D coordinates of these poses. Lower binding energy values indicate stronger predicted binding.[20]
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | TYR-385, ARG-120 |
| 2 | -8.2 | SER-530, TYR-355 |
| 3 | -7.9 | VAL-523, ARG-120 |
Protocol III: Molecular Dynamics - Simulating Biological Reality
While docking provides a valuable static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations track the movements of every atom in the system over time, allowing us to assess the stability of the docked protein-ligand complex in a simulated aqueous environment.[16][25]
Caption: The GROMACS workflow for a protein-ligand MD simulation.
Step-by-Step Protocol (GROMACS): This protocol is extensive and relies on the GROMACS suite.[26] Detailed tutorials are available and highly recommended.[10][13][15][27]
-
System Building:
-
Merge the PDB coordinates of the protein and the best-docked pose of the ligand into a single complex file.
-
Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edge).
-
Use gmx solvate to fill the box with water molecules (e.g., SPC/E or TIP3P water model).
-
Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.
-
-
Topology Preparation:
-
Create a master topology file (.top) that includes the protein force field, the ligand topology (.itp file from CGenFF), and the water/ion parameters.[10]
-
-
Energy Minimization:
-
Run a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during system building.
-
-
Equilibration:
-
Perform a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein while the protein's heavy atoms are restrained.
-
Perform a longer (e.g., 200 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's pressure and density.
-
-
Production MD:
-
Run the final production simulation for a desired length of time (e.g., 50-100 ns) with all restraints removed. This is the data-gathering phase.
-
Post-Simulation Analysis: Extracting Actionable Insights
The output of an MD simulation is a trajectory file, which is a record of atomic positions over time. Analysis of this trajectory reveals the system's dynamic properties.
| Analysis Type | GROMACS Tool | Insight Gained |
| RMSD (Root Mean Square Deviation) | gmx rms | Measures the deviation of the protein or ligand from its starting position. A stable, plateauing RMSD indicates the complex is structurally stable. |
| RMSF (Root Mean Square Fluctuation) | gmx rmsf | Measures the fluctuation of individual residues. High RMSF values can indicate flexible loops or regions that interact with the ligand. |
| Hydrogen Bond Analysis | gmx hbond | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying key stable interactions. |
| Visual Inspection | VMD, PyMOL | Allows for qualitative analysis of the ligand's movement within the binding pocket and its interactions with specific residues. |
Conclusion
This guide has outlined a robust, multi-stage in silico workflow for characterizing the interactions of this compound with a biological target. By combining molecular docking and molecular dynamics, we can generate credible, experimentally testable hypotheses about a compound's binding mode, affinity, and stability. This scientifically-grounded approach, emphasizing the rationale behind each step, provides a powerful engine for modern drug discovery and lead optimization, accelerating the journey from concept to clinic.
References
- Rossi, A. R.
-
wwPDB consortium. (2023). Worldwide Protein Data Bank. [Link]
-
Yang, S., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Molecules. [Link]
-
Wikipedia contributors. (2024). Protein Data Bank. Wikipedia. [Link]
-
IJARST. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Lemkul, J. A. GROMACS Tutorials. University of Virginia. [Link]
-
Khedkar, S. A., et al. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry. [Link]
-
Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]
-
The Scripps Research Institute. (2020). Tutorial: AutoDock Vina. [Link]
-
Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
OpenFE. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
-
AutoDock Vina. Basic docking. Read the Docs. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances. [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
-
Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry. [Link]
-
Mondal, S., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules. [Link]
-
Lee, H., & MacKerell, A. D. (2019). Force fields for small molecules. Methods in Molecular Biology. [Link]
-
Lee, H., & MacKerell, A. D. (2019). Force Fields for Small Molecules. PubMed. [Link]
-
Geethanjaly, N. S., & Manju, P. T. (2021). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
Lee, T. S., et al. (2020). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Information and Modeling. [Link]
-
RCSB PDB. Homepage. [Link]
-
Bioinformatics With BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Kumar, A. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]
-
Vinay, A. V., et al. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]
-
Lee, H., & MacKerell, A. D. (2019). Force Fields for Small Molecules. ResearchGate. [Link]
-
Kumalo, H. M., et al. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Journal of Visualized Experiments. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
BioTechNika. (2023). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. [Link]
-
The Biochemist. (2021). Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. YouTube. [Link]
-
RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. [Link]
-
JeevikaSilicoBio. (2019). Molecular Docking || Small Molecule Docking || AutoDock ||. YouTube. [Link]
-
PubChem. 4-(3-Ethynyl-phenyl)-1-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
MolSoft LLC. (2022). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]
-
PubChem. 4-Ethynyl-1,3-diphenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Ethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-propyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1340156-26-4 [chemicalbook.com]
- 4. 1340156-26-4|this compound|BLD Pharm [bldpharm.com]
- 5. ijpbs.com [ijpbs.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. scilit.com [scilit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 19. rcsb.org [rcsb.org]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. youtube.com [youtube.com]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. youtube.com [youtube.com]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 26. GROMACS Tutorials [mdtutorials.com]
- 27. mdtutorials.com [mdtutorials.com]
Strategic Synthesis of 4-Substituted Pyrazoles: A Guide to Core Methodologies, Mechanistic Insights, and Practical Application
An In-Depth Technical Guide:
Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds. Substitution at the C4 position of the pyrazole ring is a critical strategy for modulating pharmacokinetic properties, target affinity, and material characteristics. This guide provides an in-depth review of the principal synthetic routes to 4-substituted pyrazoles, designed for researchers, chemists, and drug development professionals. We move beyond simple reaction listings to explore the mechanistic underpinnings and strategic considerations behind each method. Key approaches are covered, including classical condensation and cycloaddition reactions, direct electrophilic functionalization of the pyrazole core, and modern transition-metal-catalyzed cross-coupling and C-H activation strategies. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a comprehensive and actionable resource for laboratory application.
The Strategic Importance of the C4-Position
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its electronic nature makes the C4 position the most electron-rich, rendering it highly susceptible to electrophilic attack.[1][2][3] This inherent reactivity provides a direct handle for functionalization. Introducing substituents at this position is a pivotal tactic in molecular design, allowing for the precise tuning of a molecule's steric and electronic profile. This has profound implications for drug-receptor interactions, solubility, and metabolic stability, making the synthesis of 4-substituted pyrazoles a subject of intense and ongoing research.
Foundational Strategies: Building the Ring with C4-Substitution
The most traditional approaches involve constructing the pyrazole ring from acyclic precursors where the C4-substituent is incorporated from the start.
Knorr Pyrazole Synthesis & Related Condensations
The condensation of a hydrazine with a 1,3-dicarbonyl compound is the quintessential method for pyrazole synthesis. To achieve C4-substitution, a dicarbonyl component substituted at the C2 position is required.
Causality and Mechanism: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom, attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring. The substituent at the C2 position of the dicarbonyl precursor remains undisturbed and becomes the C4-substituent of the final product.
Representative Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-substituted pyrazole.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition between a 1,3-dipole (like a diazo compound or a sydnone) and a dipolarophile (an alkyne) is a powerful method for forming the five-membered pyrazole ring.[4] A strategically substituted alkyne is required to install the C4-substituent.
Mechanism & Selectivity: This concerted reaction involves the formation of two new sigma bonds between the termini of the dipole and the alkyne. The regioselectivity (i.e., the orientation of the dipole relative to the alkyne) is a critical consideration and is governed by the electronic and steric nature of the substituents on both components. For example, the reaction of diazomethane with an alkyne bearing an electron-withdrawing group typically yields a specific regioisomer.
Caption: General workflow for [3+2] cycloaddition synthesis.
Direct Functionalization of the Pyrazole Core
Perhaps the most versatile and widely used strategy involves the direct modification of a pre-formed pyrazole ring. The high electron density at the C4 position makes it the primary site for electrophilic substitution.[1][2][3][5]
Electrophilic Halogenation: Gateway to Cross-Coupling
Introducing a halogen (I, Br, Cl) at the C4 position transforms the pyrazole into a versatile building block for transition-metal-catalyzed cross-coupling reactions.[1] 4-Iodopyrazoles and 4-bromopyrazoles are particularly valuable.
Causality and Reagents: The reaction proceeds via the classic mechanism of electrophilic aromatic substitution. Reagents such as N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), or molecular iodine in the presence of an oxidizing agent are commonly employed.[6][7] The choice of solvent and temperature can be optimized to ensure high regioselectivity and yield.
Detailed Protocol: Synthesis of 1-Methyl-4-iodopyrazole[7]
-
To a stirred solution of 1-methylpyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford pure 1-methyl-4-iodopyrazole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto the C4 position of the pyrazole ring.[5][8][9][10][11] The resulting pyrazole-4-carbaldehyde is a key intermediate for synthesizing a vast range of derivatives through reductive amination, Wittig reactions, or further oxidation.
Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[11] This electrophilic species is then attacked by the electron-rich C4 position of the pyrazole. Subsequent hydrolysis of the resulting iminium intermediate furnishes the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Modern Era: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and 4-substituted pyrazoles are no exception. These methods offer unparalleled scope and efficiency.
Cross-Coupling from 4-Halopyrazoles
As mentioned, 4-halopyrazoles are prime substrates for a host of powerful C-C and C-heteroatom bond-forming reactions.[12][13]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds (arylation, vinylation).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp)-C(sp²) bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Mechanism: Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling of 4-Iodopyrazole with Phenylboronic Acid
-
In a reaction vessel, combine 1-methyl-4-iodopyrazole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as potassium carbonate (2.0 eq).
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting iodide.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-methyl-4-phenylpyrazole.
Direct C4 C-H Functionalization
Cutting-edge methods bypass the need for pre-halogenation by directly activating the C-H bond at the C4 position.[14][15] These reactions are highly atom-economical and represent a greener approach to synthesis.
Causality and Challenges: Transition metals like palladium can coordinate to the pyrazole ring and facilitate the cleavage of a C-H bond, typically through a concerted metalation-deprotonation pathway. The primary challenge is achieving high regioselectivity, as C-H activation can also occur at the C3 or C5 positions.[1] The outcome is highly dependent on the catalyst, ligands, solvent, and directing groups that may be present on the pyrazole nitrogen.[2]
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[16] Several MCRs have been developed for the one-pot synthesis of highly functionalized 4-substituted pyrazoles.
Example Strategy: A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[17] The reaction often proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine, and a Knoevenagel-type adduct from the aldehyde and β-ketoester, which then combine and cyclize to form the pyrazole core. These reactions can be catalyzed by Lewis acids or Brønsted acids.[17]
Comparative Summary of Synthetic Methods
| Method | Key Precursors | Advantages | Disadvantages & Challenges |
| Knorr Synthesis | C2-Substituted 1,3-dicarbonyls, Hydrazines | Reliable, well-established, straightforward. | Limited by the availability of substituted dicarbonyls. |
| [3+2] Cycloaddition | Diazo compounds/Sydnones, Substituted Alkynes | High efficiency, good control over substitution. | Regioselectivity can be an issue; some diazo compounds are hazardous. |
| Halogenation | Pre-formed Pyrazole, Halogenating Agent (NIS, NBS) | High yields, excellent regioselectivity for C4. | Introduces an extra step; generates stoichiometric waste. |
| Vilsmeier-Haack | Pre-formed Pyrazole, POCl₃/DMF | Reliable C4-formylation, product is a versatile intermediate. | Reagents are moisture-sensitive and corrosive. |
| Cross-Coupling | 4-Halopyrazole, Boronic acid/Alkyne/Amine | Immense substrate scope, robust and high-yielding. | Requires pre-functionalization; residual metal contamination. |
| Direct C-H Activation | Pre-formed Pyrazole, Aryl halide | Atom-economical, reduces synthetic steps. | Regioselectivity can be difficult to control; may require specific directing groups. |
| MCRs | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, atom economy, operational simplicity. | Reaction discovery and optimization can be complex. |
Future Outlook
The synthesis of 4-substituted pyrazoles continues to evolve. Emerging areas of focus include the use of photoredox and electrochemical catalysis to drive novel transformations under mild conditions.[16] Furthermore, the application of continuous flow chemistry is poised to offer enhanced safety, scalability, and control over these important synthetic reactions. The development of new catalytic systems that enable even more precise and efficient C-H functionalization will remain a key goal, further streamlining access to this vital class of molecules.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2018). ResearchGate. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). PMC - NIH. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Sci-Hub. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Retrieved from [Link]
-
Pyrazole. University of Kufa. Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. Retrieved from [Link]
- Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Retrieved from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemmethod.com [chemmethod.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. Sci-Hub: are you are robot? [sci-hub.sg]
- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Use of 4-ethynyl-1-propyl-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-Triazole Scaffolds
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, chemical biology, and materials science.[2][3] The resulting triazole core is not merely a linker; it is a stable, aromatic scaffold that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of a peptide bond.
Pyrazole derivatives are a privileged class of heterocycles in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4] The incorporation of a pyrazole moiety into a molecular design can significantly enhance its pharmacological profile. Consequently, the fusion of a pyrazole with a triazole ring through CuAAC offers a powerful strategy for generating novel molecular architectures with high potential for biological activity and desirable physicochemical properties.
This guide provides a detailed examination of the use of 4-ethynyl-1-propyl-1H-pyrazole , a versatile building block, in CuAAC reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, provide field-proven experimental protocols, and offer insights into the optimization and characterization of these important reactions.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable efficiency of the CuAAC reaction stems from the ability of a copper(I) catalyst to dramatically accelerate the rate of what would otherwise be a slow thermal cycloaddition. The currently accepted mechanism involves a series of steps where the copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide.
The catalytic cycle can be summarized as follows:
-
Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne, this compound, to form a copper-acetylide intermediate. This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal.
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: This intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter another catalytic cycle.
It is crucial to maintain copper in its +1 oxidation state for the reaction to proceed. In many protocols, a Cu(II) salt (e.g., CuSO₄) is used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[5]
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, it can also be synthesized in the laboratory, commonly via a Sonogashira coupling reaction.[6][7][8] This involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. A plausible synthetic route would involve the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with 4-iodo-1-propyl-1H-pyrazole, followed by deprotection of the silyl group.
General Protocol for the CuAAC Reaction of this compound with Benzyl Azide
This protocol provides a reliable starting point for the synthesis of 1-benzyl-4-(1-propyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole. Optimization of reaction time, temperature, and catalyst loading may be necessary for different azide substrates.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh before use.
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a final substrate concentration of approximately 0.1-0.5 M).
-
Begin stirring the solution.
-
Add the CuSO₄·5H₂O solution (0.01-0.05 eq) to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq) dropwise to the stirring mixture. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Typical reaction times range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Data and Characterization
The following table provides a summary of typical reaction parameters for the CuAAC reaction. While specific to the model reaction, these serve as a useful baseline for further optimization.
| Parameter | Recommended Range/Value | Rationale |
| Solvent | t-BuOH/H₂O (1:1) | A common solvent system that dissolves a wide range of organic substrates while being compatible with the aqueous catalyst components. |
| Temperature | Room Temperature | CuAAC is typically efficient at ambient temperatures, minimizing side reactions and energy consumption. |
| CuSO₄·5H₂O | 1-5 mol% | Catalytic amounts are sufficient. Higher loadings can sometimes be beneficial for less reactive substrates but may complicate purification. |
| Sodium Ascorbate | 10-20 mol% | Used in excess relative to the copper salt to ensure complete reduction of Cu(II) to Cu(I) and to counteract oxidative side reactions.[5] |
| Reaction Time | 1-24 hours | Highly dependent on the specific substrates. Monitoring is key to determine the point of completion. |
Characterization of a Representative Product:
-
¹H NMR (300 MHz, CDCl₃): δ 7.74 (d, J = 8.4 Hz, 2H), 7.69 (s, 1H), 7.40-7.29 (m, 7H), 5.57 (s, 2H).[9]
-
¹³C NMR (75 MHz, CDCl₃): δ 147.0, 134.0, 133.0, 129.2, 129.1, 129.0, 128.9, 128.1, 126.0, 119.0, 54.0.[9]
Troubleshooting and Field-Proven Insights
-
Slow or Incomplete Reaction:
-
Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. While sodium ascorbate helps to mitigate this, for particularly sensitive substrates or very low concentration reactions, degassing the solvent by sparging with an inert gas (nitrogen or argon) before adding the catalyst can improve results.
-
Impure Reagents: Ensure the purity of the alkyne and azide starting materials, as impurities can inhibit the catalyst.
-
Ligand Addition: For challenging substrates or in biological applications where low copper concentrations are required, the addition of a copper-chelating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can significantly accelerate the reaction and protect the catalyst from oxidation.[1]
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne. This is often observed as a precipitate. Using a slight excess of sodium ascorbate and minimizing the exposure of the reaction to oxygen can suppress this side reaction.[2]
-
-
Purification Challenges:
-
Copper Removal: Residual copper salts can sometimes be difficult to remove during work-up. Washing the organic extracts with a dilute aqueous solution of EDTA or ammonia can help to chelate and remove copper ions.
-
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for the synthesis of novel pyrazole-triazole hybrids. The use of this compound as a building block in this reaction provides a straightforward entry into a class of compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful chemistry in their synthetic endeavors.
References
- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(5), 1333-1343.
- Naeimi, H., & Mohamadabadi, Z. (2013). Supplementary Information: An efficient and reusable heterogeneous catalyst Fe3O4-MNPs-supported copper (I) for the synthesis of 1, 2, 3-triazole derivatives from alkyl halides or aryl boronic acids, sodium azide and terminal alkynes in water as a green solvent. New Journal of Chemistry, 37(10), 3227-3235.
- Jain, S. L., et al. (2015). Supplementary Information for Visible light induced synthesis of 1, 4-disubstituted 1, 2, 3-triazoles using CdS nanorods as a recyclable catalyst. RSC Advances, 5(102), 83935-83940.
- Gültekin, M. S., & Çetinkaya, E. (2021).
- Cheng, C. H., & Lin, J. T. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 6(10), 1629-1631.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 37(6), 1153-1166.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(12), 2289.
- Plenio, H., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Sivan, M., & Radhakrishnan, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4529-4547.
- Zhang, W., Ren, B., Jiang, Y., & Hu, Z. (2015). Carboxymethylpullulans Promoted Cu2O-Catalyzed Huisgen-Click Reaction. RSC advances, 5(35), 27464-27468.
- Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
- Galibert, M., et al. (2012). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. Organic letters, 14(17), 4512-4515.
- Asif, M. (2014). A review on diverse and potent biological activities of pyrazole derivatives.
-
ResearchGate. (n.d.). CuAAC reactions of azidoalcohols 7,8 and phenylacetylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions. Retrieved from [Link]
- Hein, C. D., Liu, X. M., & Wang, D. (2019). Green Methodologies for Copper (I)
-
ResearchGate. (n.d.). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO4. Retrieved from [Link]
Sources
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using 4-Ethynyl-1-Propyl-1H-Pyrazole
Introduction: The Strategic Advantage of Pyrazole-Based Alkynes in Bioconjugation
In the landscape of bioconjugation, the precise and stable covalent linking of molecules to biomacromolecules is paramount for advancing research in proteomics, diagnostics, and therapeutics.[1] Among the arsenal of chemical tools, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient ligation strategy.[2][3] This is due to its high yield, stereospecificity, and the bioorthogonal nature of the azide and alkyne functional groups, which remain inert to most biological functionalities.[4][5]
While a variety of terminal alkynes are employed for these reactions, this guide focuses on the strategic use of 4-ethynyl-1-propyl-1H-pyrazole . The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[6][7][8] Incorporating this moiety into a bioconjugation reagent offers the potential for enhanced stability of the resulting conjugate, a critical attribute for long-term studies and in vivo applications.[9] The N-propyl group provides a balance of hydrophobicity to potentially facilitate cell permeability without significant steric hindrance. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in bioconjugation workflows.
Core Principle: The Azide-Alkyne Cycloaddition
The foundational reaction for the application of this compound is the [3+2] cycloaddition between its terminal alkyne and an azide-modified biomolecule. This reaction results in the formation of a highly stable 1,2,3-triazole linkage.[2] Two primary methodologies are employed for this transformation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely used variant of click chemistry, prized for its exceptional reaction kinetics.[9][10] The copper(I) catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[2] However, the potential cytotoxicity of copper necessitates careful optimization and the use of ligands to stabilize the copper(I) ion and mitigate cellular damage, especially in live-cell applications.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative, making it highly suitable for in vivo studies and applications involving sensitive biological systems.[4] This method utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to proceed without a catalyst.[9] While SPAAC avoids copper-induced toxicity, its reaction kinetics are generally slower than CuAAC.[9]
Visualizing the Bioconjugation Workflow
Sources
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109970752B - Synthesis method of chiral 4-spiro pyrazole compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Streamlined Synthesis of 4-Ethynyl-1-propyl-1H-pyrazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-ethynyl-1-propyl-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The described synthetic strategy is a robust, multi-step process commencing with the regioselective N-propylation of pyrazole, followed by electrophilic iodination at the C4 position, and culminating in a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the key ethynyl moiety. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering insights into reaction mechanisms and potential challenges. The protocol is designed to be a self-validating system, complete with characterization data and troubleshooting advice to ensure reproducibility and high yields of the target compounds.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. The introduction of an ethynyl group at the 4-position of the pyrazole ring further enhances its utility as a synthetic building block. The terminal alkyne functionality serves as a versatile handle for subsequent chemical modifications, such as "click" chemistry (cycloaddition reactions), further cross-coupling reactions, and the synthesis of more complex molecular architectures. This makes this compound derivatives highly valuable intermediates in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
This document outlines a reliable and scalable three-step synthetic sequence to access these valuable compounds, starting from commercially available pyrazole.
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used as received unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| Pyrazole | Sigma-Aldrich | 98% |
| 1-Bromopropane | Acros Organics | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous |
| N-Iodosuccinimide (NIS) | TCI | >98% |
| Acetonitrile (ACN) | J.T.Baker | Anhydrous |
| Trimethylsilylacetylene | Oakwood Chemical | 98% |
| Dichlorobis(triphenylphosphine)palladium(II) | Strem Chemicals | 98% |
| Copper(I) Iodide (CuI) | Alfa Aesar | 99.5% |
| Triethylamine (Et₃N) | EMD Millipore | >99.5% |
| Methanol (MeOH) | Macron Fine Chemicals | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (EtOAc) | VWR | HPLC Grade |
| Hexanes | VWR | HPLC Grade |
| Magnesium Sulfate (MgSO₄) | EMD Millipore | Anhydrous |
| Celite® | Sigma-Aldrich |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Thin Layer Chromatography (TLC): TLC analysis should be performed on silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm) and/or staining with potassium permanganate.
-
Flash Column Chromatography: Purification of compounds should be carried out using a flash chromatography system with pre-packed silica gel columns.
Experimental Protocols
Step 1: Synthesis of 1-Propyl-1H-pyrazole
This step involves the N-alkylation of pyrazole with 1-bromopropane. The regioselectivity of this reaction is crucial. While alkylation can occur at either nitrogen of the pyrazole ring, for unsubstituted pyrazole, the two tautomers are equivalent, leading to a single N-alkylated product. The use of a mild base like potassium carbonate is sufficient to deprotonate the pyrazole, facilitating the nucleophilic attack on the alkyl halide.
Caption: Workflow for the synthesis of 1-propyl-1H-pyrazole.
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-20% EtOAc in hexanes) to afford 1-propyl-1H-pyrazole as a colorless oil.
Expected Yield: 85-95%
Characterization Data for 1-Propyl-1H-pyrazole:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 1.8 Hz, 1H), 7.45 (d, J = 2.2 Hz, 1H), 6.25 (t, J = 2.0 Hz, 1H), 4.10 (t, J = 7.2 Hz, 2H), 1.90 (sext, J = 7.4 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.8, 129.0, 105.5, 53.5, 23.8, 11.4.
-
HRMS (ESI): Calculated for C₆H₁₁N₂ [M+H]⁺, found [M+H]⁺.
Step 2: Synthesis of 4-Iodo-1-propyl-1H-pyrazole
The introduction of iodine at the C4 position is achieved through electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for electron-rich heterocycles like N-alkylpyrazoles. The reaction proceeds regioselectively at the 4-position, which is the most nucleophilic carbon in the 1-substituted pyrazole ring.
Procedure:
-
Dissolve 1-propyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (gradient elution, e.g., 0-15% EtOAc in hexanes) to yield 4-iodo-1-propyl-1H-pyrazole as a pale yellow oil or solid.
Expected Yield: 80-90%
Characterization Data for 4-Iodo-1-propyl-1H-pyrazole:
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.40 (s, 1H), 4.10 (t, J = 7.2 Hz, 2H), 1.88 (sext, J = 7.4 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.0, 133.5, 58.0, 53.8, 23.6, 11.3.
-
HRMS (ESI): Calculated for C₆H₁₀IN₂ [M+H]⁺, found [M+H]⁺.
Step 3: Synthesis of this compound
The final step is a Sonogashira cross-coupling reaction to introduce the ethynyl group. To avoid side reactions, a protected form of acetylene, trimethylsilylacetylene, is used. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the coupling between the 4-iodopyrazole and the terminal alkyne. A base, typically an amine like triethylamine, is required to neutralize the HI generated during the reaction and to facilitate the catalytic cycle. The subsequent deprotection of the trimethylsilyl (TMS) group is achieved under mild basic conditions.
Caption: Workflow for the Sonogashira coupling and deprotection.
Procedure:
Part A: Sonogashira Coupling
-
To a degassed solution of 4-iodo-1-propyl-1H-pyrazole (1.0 eq) in triethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and copper(I) iodide (0.06 eq).
-
Degas the mixture again by bubbling argon through it for 10 minutes.
-
Add trimethylsilylacetylene (1.5 eq) and stir the reaction mixture at 60 °C for 4-6 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be used in the next step without further purification or can be purified by column chromatography if desired.
Part B: Deprotection
-
Dissolve the crude TMS-protected pyrazole in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by flash column chromatography (gradient elution, e.g., 0-25% EtOAc in hexanes) to obtain this compound as a solid or oil.
Expected Overall Yield for Step 3: 70-85%
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H), 7.50 (s, 1H), 4.12 (t, J = 7.2 Hz, 2H), 3.05 (s, 1H), 1.90 (sext, J = 7.4 Hz, 2H), 0.92 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.5, 131.0, 95.0, 83.5, 70.0, 53.6, 23.7, 11.4.
-
HRMS (ESI): Calculated for C₈H₁₁N₂ [M+H]⁺, found [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of N-propylation | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture (e.g., to 40-50 °C). Ensure anhydrous conditions. |
| Ineffective base | Use a stronger base like sodium hydride (NaH), but handle with extreme caution. | |
| Step 2: Multiple iodinated products | Reaction too vigorous | Maintain a low temperature (0 °C) during the addition of NIS. |
| Impure starting material | Ensure the 1-propyl-1H-pyrazole is pure before proceeding. | |
| Step 3: Low yield in Sonogashira coupling | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure the reaction is thoroughly degassed to prevent catalyst deactivation. |
| Insufficient base | Ensure an adequate amount of triethylamine is used. | |
| Step 3: Incomplete deprotection | Insufficient base or reaction time | Increase the amount of K₂CO₃ or the reaction time. For stubborn cases, tetrabutylammonium fluoride (TBAF) in THF can be used.[1] |
Conclusion
The protocol detailed in this application note provides a clear and reproducible pathway for the synthesis of this compound derivatives. By following the outlined steps and considering the provided rationale and troubleshooting advice, researchers can efficiently produce these valuable building blocks for applications in medicinal chemistry and materials science. The versatility of the terminal alkyne functionality opens up a myriad of possibilities for further chemical exploration and the development of novel molecular entities.
References
-
Caddick, S., et al. (1999). A mild and efficient method for the deprotection of trimethylsilyl (TMS) protected alkynes. Tetrahedron, 55(10), 2737-2754. [Link]
Sources
The Alkyne-Functionalized Pyrazole Scaffold: Application Notes for 4-ethynyl-1-propyl-1H-pyrazole in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the potential applications of 4-ethynyl-1-propyl-1H-pyrazole in medicinal chemistry. While specific biological data for this exact molecule is not extensively published, its structural features—a privileged pyrazole core and a versatile ethynyl group—position it as a valuable building block in drug discovery. This document will extrapolate from the well-established roles of these two moieties to provide scientifically grounded application notes and detailed synthetic protocols.
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4][5] The metabolic stability of the pyrazole nucleus further enhances its desirability in drug design.
The true synthetic power of this compound lies in its 4-ethynyl substituent. This terminal alkyne is a highly versatile functional handle, enabling a suite of powerful and efficient conjugation reactions. Most notably, it is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.[6][7][8] These reactions allow for the facile and modular construction of complex molecular architectures from simple building blocks, a key strategy in the generation of compound libraries for high-throughput screening.
PART 1: Application Notes - Strategic Deployment of this compound in Drug Discovery
The combination of the biologically active pyrazole core with a synthetically tractable ethynyl group makes this compound a compelling starting material for several drug discovery campaigns.
Development of Novel Kinase Inhibitors
Rationale: The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases. The ethynyl group can be elaborated to introduce various substituents that can target specific regions of the kinase active site, thereby tuning potency and selectivity.
Hypothetical Signaling Pathway Targeted by a Synthesized Inhibitor:
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole-derived kinase inhibitor.
Construction of Covalent Inhibitors
Rationale: The ethynyl group, while a versatile synthetic handle, can also act as a latent electrophile. In the context of an enzyme active site, it can potentially undergo nucleophilic attack from a nearby cysteine or other nucleophilic residue, leading to the formation of a covalent bond. This strategy of covalent inhibition can lead to compounds with high potency and prolonged duration of action.
Synthesis of Novel Antiviral Agents
Rationale: A United States patent has disclosed 4-ethynyl pyrazole derivatives for the treatment of Hepatitis C Virus (HCV) infection.[9] This suggests that the 4-ethynylpyrazole scaffold may have utility in the development of inhibitors of viral polymerases or proteases. The ethynyl group can be used to append moieties that mimic the natural substrates of these viral enzymes.
PART 2: Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis and elaboration of this compound.
Synthesis of this compound
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
N-Propylation of 4-Iodo-1H-pyrazole:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1-propyl-1H-pyrazole.
-
-
Sonogashira Coupling with Trimethylsilylacetylene:
-
To a solution of 4-iodo-1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.5 eq).
-
Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.1 eq).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Once the reaction is complete, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
-
-
Deprotection of the Silyl Group:
-
Dissolve the silylated pyrazole (1.0 eq) in a protic solvent such as methanol (MeOH).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to give the final product, this compound.
-
Elaboration of the Ethynyl Group via Click Chemistry (CuAAC)
Workflow for CuAAC Reaction:
Caption: General workflow for the CuAAC 'click' reaction.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride to remove copper salts, followed by brine.
-
Dry the organic phase, filter, and concentrate to yield the crude triazole product, which can be further purified by crystallization or column chromatography.
PART 3: Data Presentation
As there is no specific experimental data for this compound, the following table presents representative biological activities of various pyrazole derivatives to illustrate the potential therapeutic areas for compounds derived from this scaffold.
| Pyrazole Derivative Class | Biological Activity | Example Target/Assay | Reference |
| Diaryl Pyrazoles | Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | [4] |
| Pyrazole-based hybrids | Anticancer | Tubulin Polymerization Inhibition | [13] |
| Pyrazolyl-indoles | Kinase Inhibition | Interleukin-2 inducible T-cell kinase (ITK) | [13] |
| 4-Ethynyl Pyrazoles | Antiviral | HCV Replicon Assay | [9] |
| Pyrazole Carboxamides | Antimicrobial | Minimum Inhibitory Concentration (MIC) against various bacteria | [4] |
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its pyrazole core provides a foundation for biological activity, while the 4-ethynyl group offers a gateway for synthetic diversification through robust and efficient chemical transformations. The application notes and protocols provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile scaffold in the discovery of novel therapeutic agents. The strategic application of modern synthetic methodologies, such as click chemistry and transition-metal-catalyzed cross-coupling, to this molecule will undoubtedly lead to the generation of diverse compound libraries with a high potential for identifying new drug candidates.
References
-
(2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
- US7923004B2 - 4-ethynyl pyrazole derivative compounds and methods for treatment of HCV - Google Patents. (n.d.).
-
(2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Retrieved from [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). RSC Publishing. Retrieved from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 27). PMC - NIH. Retrieved from [Link]
-
(2021, September 15). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
(2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
The Use of Click Chemistry in Drug Development Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies. Retrieved from [Link]
-
Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein. (2024, March 11). Pharmaceutical Technology. Retrieved from [Link]
- US4996327A - Preparation of pyrazole and its derivatives - Google Patents. (n.d.).
-
The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars. Retrieved from [Link]
-
Pyrazole derivatives as H4 antagonist compounds - Patent US-12234227-B2 - PubChem. (n.d.). Retrieved from [Link]
-
(12) United States Patent - Googleapis.com. (2000, September 22). Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. Retrieved from [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). OUCI. Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). PubMed Central. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Practical Synthesis of Pyrazol-4-thiols | Organic Chemistry. (2025, June 30). ChemRxiv. Retrieved from [Link]
-
Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. US7923004B2 - 4-ethynyl pyrazole derivative compounds and methods for treatment of HCV - Google Patents [patents.google.com]
- 10. Unit 4 Pyrazole | PDF [slideshare.net]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: A Strategic Approach to Screening the Bioactivity of 4-ethynyl-1-propyl-1H-pyrazole
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2][3] This application note presents a comprehensive, multi-tiered strategy for elucidating the bioactivity of a novel derivative, 4-ethynyl-1-propyl-1H-pyrazole. As the biological target of this compound is unknown, we propose a systematic screening cascade designed to first assess general cytotoxicity, then probe for activity against a high-probability target class—protein kinases—and finally validate hits in a physiologically relevant cellular context. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical framework for characterizing novel small molecules.
Introduction: The Rationale for a Hierarchical Screening Strategy
High-throughput screening (HTS) has revolutionized drug discovery, but its power is maximized when applied logically.[4][5] A screening campaign for a novel compound of unknown function should not begin with a single, high-cost assay. A more effective approach, detailed here, is a hierarchical cascade that efficiently filters compounds and enriches for high-quality hits.[5]
Our strategy begins with a crucial triage step: assessing cellular toxicity. A compound that is broadly cytotoxic is a poor candidate for a specific therapeutic, and early identification prevents wasted resources on a promiscuous or non-viable molecule.[5][6] Following this, we leverage chemical informatics; the pyrazole scaffold is frequently found in potent protein kinase inhibitors.[7][8][9] Therefore, our primary hypothesis-driven screen will profile the compound against a broad panel of protein kinases, a target class of immense therapeutic importance.[7][9] Finally, any validated biochemical hits must be confirmed in a cellular environment to ensure cell permeability and on-target activity in a more complex biological system.[10] This progression from broad cytotoxicity to specific biochemical activity and finally to cellular validation forms a robust and resource-efficient discovery pipeline.
Figure 1. A hierarchical screening workflow for novel compound characterization.
Phase 1: Foundational Screening - Cytotoxicity
Rationale: The first critical step in any bioactivity screen is to determine the compound's intrinsic cytotoxicity. Many compounds can appear active in biochemical or cell-based assays simply because they are killing the cells or denaturing the proteins.[6] A cytotoxicity assay establishes a concentration range for subsequent experiments where the compound does not induce widespread cell death, ensuring that any observed effects are not artifacts of toxicity.[5] We will use a luminescence-based ATP assay, which measures the ATP present as an indicator of metabolically active, viable cells.[11]
Protocol 1: General Cytotoxicity Screening using an ATP-Based Luminescence Assay
Principle: This protocol measures cell viability by quantifying ATP, the presence of which signals metabolically active cells. In this homogeneous "add-mix-read" assay, a reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells in the culture.[11]
Materials:
-
HEK293 or HeLa cells (or other common, robust cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (test compound), dissolved in DMSO to a 10 mM stock
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well microplates suitable for luminescence
-
Multimode microplate reader with luminescence detection capability
Methodology:
-
Cell Seeding:
-
Culture and harvest cells using standard sterile techniques.
-
Count cells and adjust the density to 1 x 10⁵ cells/mL in a complete culture medium.
-
Dispense 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of the test compound in a complete culture medium. A typical starting range is from 100 µM down to 1 nM. Remember to dilute the 10 mM DMSO stock accordingly, ensuring the final DMSO concentration in all wells remains constant and low (e.g., ≤ 0.5%).
-
Prepare dilutions for the positive control (e.g., Doxorubicin starting at 10 µM) and a vehicle control (medium with the same final concentration of DMSO as the test compound wells).
-
After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, controls, or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for a standard exposure time, typically 24 or 48 hours, at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).
-
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293, HeLa | Commonly used, robust, and well-characterized cell lines. |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a strong signal window. |
| Vehicle Control | DMSO (≤ 0.5%) | To control for any effects of the solvent used to dissolve the compound.[5] |
| Positive Control | Doxorubicin / Staurosporine | A known cytotoxic agent to validate that the assay can detect cell death.[6] |
| Incubation Time | 24 - 48 hours | A standard duration to observe compound effects on cell proliferation and health. |
| Data Analysis | Dose-response curve (CC₅₀) | Provides a quantitative measure of the compound's cytotoxic potency. |
Phase 2: Hypothesis-Driven Biochemical Screening
Rationale: As many pyrazole-containing drugs are kinase inhibitors, a logical next step is to screen this compound against a diverse panel of protein kinases.[3][7] Biochemical assays using purified enzymes provide a direct measure of a compound's ability to inhibit a specific target without the complexities of a cellular environment (e.g., membrane permeability).[12] A universal assay format that detects ADP, a common product of all kinase reactions, is ideal for high-throughput screening across a large kinase panel.[13]
Figure 2. Principle of a universal ADP-detection kinase assay.
Protocol 2: High-Throughput Biochemical Kinase Profiling
Principle: This protocol uses a luminescence-based assay that quantifies the amount of ADP produced by a kinase reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Then, an ADP detection reagent is added. This reagent depletes any remaining ATP and then converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light. The resulting luminescent signal is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.[13]
Materials:
-
Purified protein kinases (a diverse panel is recommended)
-
Corresponding kinase-specific substrates (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinases being tested)
-
This compound (test compound) in DMSO
-
Staurosporine or a known inhibitor for each kinase (positive control)
-
DMSO (vehicle control, 0% inhibition)
-
ADP-Glo™ Kinase Assay kit or similar
-
White, low-volume 384-well microplates
Methodology:
-
Reagent Preparation:
-
Prepare test compound, positive controls, and vehicle control (DMSO) in the appropriate kinase reaction buffer at 5x the final desired concentration.
-
Prepare a solution of kinase and its corresponding substrate in kinase reaction buffer at 2.5x the final concentration.
-
Prepare ATP in kinase reaction buffer at 5x the final concentration (the concentration should be at or near the Kₘ for each kinase).
-
-
Kinase Reaction:
-
Add 2 µL of the 5x compound/control solutions to the wells of a 384-well plate.
-
Add 4 µL of the 2.5x kinase/substrate mix to each well.
-
To initiate the reaction, add 2 µL of the 5x ATP solution to each well. The final reaction volume is 10 µL.
-
Shake the plate gently for 30 seconds and incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Determine the percent inhibition for each compound concentration relative to the positive (0% activity) and vehicle (100% activity) controls.
-
For any identified "hits" (kinases showing significant inhibition), perform a follow-up dose-response experiment to calculate the IC₅₀ value.
-
Assay Validation: For a high-throughput screen, it is essential to determine the assay's quality and robustness by calculating the Z'-factor.[14] This is done using the positive (inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
Phase 3: Cellular Target Validation
Rationale: A compound that inhibits a purified enzyme in a biochemical assay is a "hit," but it is not yet a validated lead. It is crucial to confirm that the compound can enter a cell and engage with its intended target in a physiological context.[4][10] A cellular target engagement assay measures a downstream consequence of the target's inhibition. For a kinase, this is typically a reduction in the phosphorylation of a known cellular substrate.
Protocol 3: Cellular Substrate Phosphorylation Assay (Western Blot)
Principle: This protocol assesses the ability of the test compound to inhibit a target kinase within living cells. Cells expressing the target kinase are treated with the compound, then stimulated (if necessary) to activate the signaling pathway. The cells are then lysed, and the total protein is analyzed by Western blot. Using an antibody specific to the phosphorylated form of the kinase's substrate, one can visualize and quantify the level of target inhibition. A decrease in the phospho-substrate signal indicates successful target engagement by the compound.
Materials:
-
A cell line known to express the target kinase identified in Protocol 2.
-
Complete culture medium and appropriate growth factors or stimulants.
-
This compound (validated hit compound).
-
Known, cell-permeable inhibitor of the target kinase (positive control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-substrate (specific for the target phosphorylation site).
-
Mouse anti-total-substrate (to control for protein loading).
-
Rabbit anti-β-actin (loading control).
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if the pathway is regulated by serum components.
-
Pre-treat cells with various concentrations of the test compound (centered around its biochemical IC₅₀), positive control inhibitor, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist for 15-30 minutes to activate the target kinase (if required).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate or a loading control (β-actin) to correct for any loading differences.
-
Plot the normalized signal against compound concentration to determine the cellular IC₅₀.
-
References
-
Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90. [Link][7][9]
-
Klink, T. A., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 921-929. [Link][13]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link][15][16]
-
Al-Ostath, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 238. [Link][1]
-
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2647-2653. [Link][8]
-
Kaur, H., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(105), 103436-103454. [Link][2]
-
Goubaa, H., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(4), 1823. [Link][17]
-
Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 13(10), 4969-4977. [Link][18]
-
Pawar, S. S., & Shaikh, J. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link][19]
-
Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 539-543. [Link][20]
-
Wang, Y., & Keri, R. (2018). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 58(8), 1547-1551. [Link]
-
Zhou, N., et al. (2019). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 14(1), 45-56. [Link][15][21]
-
Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(2), 151-167. [Link]
-
Kneusel, R. T. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link][14]
-
Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. [Link][11]
-
Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590. [Link]
-
Walsh, C. A., et al. (2018). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology, 93(4), 347-358. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][22]
-
BMG Labtech. (n.d.). Cytotoxicity assays – what your cells don't like. [Link][23]
-
Foley, T. L., & Muretta, J. M. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current Opinion in Chemical Biology, 24, 61-68. [Link][4]
-
Edfeldt, K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1269-1277. [Link][5]
-
Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the dream. Nature Reviews Drug Discovery, 3(4), 301-317. [Link][24]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link][12]
-
EMBL-EBI. (n.d.). ChEMBL. [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. [Link][25]
-
Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Clinical and Medical Sciences, 6(3). [Link][26]
-
Lv, K., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3352. [Link][27]
-
Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link][3]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(18), 4065-4081. [Link][28]
-
Al-Suwaidan, I. A., et al. (2018). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. BMC Chemistry, 12(1), 118. [Link][29]
-
Request PDF. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [Link][30]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. セルベースアッセイ [sigmaaldrich.com]
- 11. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 19. jchr.org [jchr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. researchgate.net [researchgate.net]
- 26. longdom.org [longdom.org]
- 27. mdpi.com [mdpi.com]
- 28. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Strategic Application of 4-Ethynyl-1-propyl-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Within this context, the pyrazole scaffold has been identified as a "privileged" structure, capable of forming key interactions within the ATP-binding site of numerous kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-ethynyl-1-propyl-1H-pyrazole , a versatile and highly valuable building block, in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established medicinal chemistry principles.
The Pyrazole Core: A Foundation for Kinase Inhibition
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and synthetic tractability make it an ideal scaffold for the design of kinase inhibitors. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket. Furthermore, the carbon atoms of the pyrazole ring provide vectors for substitution, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. A number of FDA-approved kinase inhibitors, such as Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.
This compound: A Versatile Synthon
The subject of this guide, this compound (CAS No. 1340156-26-4), is a particularly useful intermediate for several key reasons:
-
The Ethynyl Group: This functional group is a gateway to a multitude of powerful chemical transformations, most notably the Sonogashira cross-coupling reaction and various "click chemistry" cycloadditions. This allows for the efficient and modular assembly of complex molecular architectures.
-
The N-Propyl Group: The propyl substituent at the N1 position of the pyrazole ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This can have a profound impact on the overall drug-like characteristics of the final inhibitor.
-
The 4-Substitution Pattern: The ethynyl group at the C4 position provides a strategic vector for elaboration, leading to the construction of fused ring systems, such as the highly sought-after pyrazolo[3,4-d]pyrimidine core, which is a common feature in many potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[1][2]
Synthetic Strategy: Building Potent Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This is typically achieved through a two-step process: a Sonogashira coupling followed by a cyclization reaction.
Core Synthesis Workflow
Sources
click chemistry labeling of proteins with 4-ethynyl-1-propyl-1H-pyrazole
An Application Guide to Protein Labeling via Copper-Catalyzed Click Chemistry Using 4-ethynyl-1-propyl-1H-pyrazole
Introduction: The Power and Precision of Click Chemistry in Proteomics
In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount. It allows for the attachment of probes for imaging, the introduction of handles for purification, or the conjugation of therapeutic payloads. Among the reactions available for bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, two functional groups that are bio-orthogonal—meaning they are absent in native biological systems and thus react selectively with each other without side reactions.[4][5][6]
This guide provides a detailed protocol for labeling azide-modified proteins with this compound, a terminal alkyne probe. We will delve into the mechanistic reasoning behind the protocol design, offer step-by-step instructions for execution, and provide methods for validation, ensuring a robust and reproducible workflow for researchers. The pyrazole moiety in the alkyne probe is noteworthy; pyrazoles are known to be effective ligands in organometallic chemistry and may play a role in stabilizing the catalytically active copper(I) species, potentially influencing reaction kinetics.[7][8]
Principle of the Method
The overall process involves two key stages. First, a protein of interest must be modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of an azide-bearing amino acid analog (e.g., azidohomoalanine, AHA) or by chemically modifying specific amino acid residues (e.g., lysines) with an azide-functionalized reagent.[9][10] Once the azide is installed, the CuAAC reaction is performed to covalently link the protein to the alkyne probe, this compound.
The CuAAC reaction itself is a multi-component system. A source of Copper(II) (e.g., CuSO₄) is reduced in situ to the catalytically active Copper(I) state by a reducing agent, typically sodium ascorbate.[11][12] To prevent the Cu(I) from causing oxidative damage to the protein and to enhance its catalytic activity in an aqueous environment, a stabilizing ligand is crucial.[13] Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended for protein labeling applications.[13]
Experimental Workflow Overview
The logical flow of the protein labeling experiment is outlined below. Each major step is critical for achieving specific and efficient conjugation.
Sources
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. interchim.fr [interchim.fr]
- 5. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethynyl-1-propyl-1H-pyrazole for Preclinical Studies
Introduction
4-Ethynyl-1-propyl-1H-pyrazole is a key building block in the synthesis of various pharmacologically active compounds. Its rigid, linear ethynyl group and substituted pyrazole core make it a valuable synthon for constructing complex molecular architectures with potential therapeutic applications. As drug candidates advance from discovery to preclinical evaluation, the demand for larger quantities of high-purity material necessitates the development of a robust and scalable synthetic process.[1][2][3] This document provides a detailed guide for the scale-up synthesis, purification, and characterization of this compound, ensuring a reliable supply for preclinical studies. The protocols herein are designed with considerations for safety, efficiency, and reproducibility, addressing the critical need for a well-characterized and stable compound suitable for further development.[2][4][5]
Strategic Approach to Synthesis
The scale-up synthesis of this compound is approached via a three-stage process. This strategy is designed to be efficient and amenable to producing multi-gram to kilogram quantities of the target compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethynyl-1-propyl-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-ethynyl-1-propyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and troubleshoot experimental hurdles. Our guidance is grounded in established chemical principles and peer-reviewed literature to ensure you can proceed with confidence.
The primary and most effective route to synthesizing this compound is a two-step process: first, the regioselective iodination of 1-propyl-1H-pyrazole at the C4 position, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable acetylene source. This guide is structured to address potential issues in this workflow.
Workflow Overview: Synthesis of this compound
Caption: General workflow for the two-step synthesis of this compound.
Part 1: Troubleshooting the Sonogashira Coupling Reaction
The Sonogashira cross-coupling is a robust and versatile reaction, but its success is highly dependent on several key factors. This section addresses the most common issues encountered during the ethynylation of 4-iodo-1-propyl-1H-pyrazole.
Category 1: Low or No Product Conversion
Question: My Sonogashira reaction has failed completely, and I've only recovered the 4-iodo-1-propyl-1H-pyrazole starting material. What are the first things I should check?
Answer: A complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst, the reaction atmosphere, or the reagents.
-
Catalyst Inactivity: The palladium and copper catalysts are the heart of the reaction.
-
Palladium Source: Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and moisture and can degrade over time. It is crucial to use a fresh batch or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), are generally more stable.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is also susceptible to oxidation. If your CuI is greenish or brown instead of off-white, it has likely oxidized and will be ineffective. Always use a fresh, high-quality source.[1]
-
-
Atmosphere and Solvents: The Sonogashira reaction is highly sensitive to oxygen.
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), which consumes the starting material and deactivates the catalyst.[1][2] It is imperative to thoroughly degas your solvent and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1] Techniques like freeze-pump-thaw cycles are highly effective for degassing.[2]
-
Solvent and Base Purity: Ensure your solvents are anhydrous and your amine base (e.g., triethylamine, diisopropylethylamine) is dry. Water can negatively impact the catalytic cycle. Distilling the amine base before use can sometimes resolve failures caused by impurities.[3]
-
-
Reagent Quality: Impurities in your starting materials can act as catalyst poisons. If you suspect this, purify the 4-iodo-1-propyl-1H-pyrazole and the alkyne before use.[1]
Question: My reaction is very sluggish and stalls before completion, even after several hours. How can I improve the reaction rate and yield?
Answer: A sluggish reaction suggests that the conditions are suboptimal for your specific substrate. The reactivity of the halide is a primary consideration.
-
Halide Reactivity: The reactivity order for the organic halide in Sonogashira couplings is I > OTf > Br >> Cl.[1] You are using an aryl iodide, which is the most reactive, so this is a good start. If you were using a bromide, switching to the iodide would be the first recommendation.[4]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, some systems require heating to overcome the activation energy barrier.[1] Try gradually increasing the temperature to 50-80 °C. For more stubborn aryl bromides, temperatures around 100 °C in a sealed tube may be necessary.[5]
-
Ligand Choice: The standard triphenylphosphine (PPh₃) ligand is effective for many substrates. However, for more challenging or sterically hindered couplings, more electron-rich and bulky phosphine ligands can significantly improve performance. Consider ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which can accelerate the rate-limiting oxidative addition step.[5]
-
Solvent Effects: The choice of solvent can be critical. While THF and DMF are common, they can sometimes promote catalyst decomposition.[3][5] A non-coordinating solvent like toluene, often mixed with the amine base (e.g., 3:1 toluene:triethylamine), can be a good alternative.[5][6]
Category 2: Side Product Formation
Question: My main byproduct is a dimer of my terminal alkyne. How can I suppress this Glaser-type homocoupling?
Answer: Glaser coupling is the most common side reaction and is primarily driven by the copper co-catalyst in the presence of oxygen.[2][6]
-
Rigorous Degassing: This is the most critical step. Ensure all oxygen is removed from your reaction mixture before and during the reaction, as explained above.[2]
-
Copper-Free Conditions: It is possible to run the Sonogashira coupling without a copper co-catalyst.[1] This completely eliminates the primary pathway for Glaser coupling. However, copper-free reactions may require a higher catalyst loading, higher temperatures, or specific palladium/ligand systems to proceed efficiently.
-
Slow Addition of Alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[2][6] This can be achieved by adding the alkyne slowly to the reaction mixture over a period of time using a syringe pump.
Question: I'm observing a black precipitate forming in my reaction flask. What is this, and is the reaction salvageable?
Answer: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This signifies that the active, soluble Pd(0) species is crashing out of the catalytic cycle.
-
Cause: This can be triggered by impurities, high temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests that THF is more prone to promoting palladium black formation than other solvents.[1][3]
-
Impact: The formation of palladium black reduces the concentration of the active catalyst, which will slow down or stop the reaction.
-
Solution: While you may still get some product, the yield will be compromised. The best course of action is to restart the reaction, ensuring higher purity reagents and solvents. Consider switching the solvent from THF to DMF or a toluene/triethylamine mixture.[5]
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is 4-iodo-1-propyl-1H-pyrazole the preferred precursor over the bromo or chloro analogues? The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. The C-I bond is the weakest, making it the most susceptible to the rate-determining oxidative addition step with the Pd(0) catalyst. This results in faster reaction rates and often allows for milder reaction conditions (e.g., lower temperatures) compared to bromides or chlorides.[1][4]
Q2: What is the optimal catalyst loading for this reaction? For laboratory-scale synthesis, palladium catalyst loading is typically in the range of 1-5 mol%. The copper(I) iodide co-catalyst is often used at 2-10 mol%.[6] For difficult couplings, increasing the palladium loading to 10 mol% might be beneficial.[3] However, always start with a lower loading to minimize cost and residual metal in the product.
Q3: How should I monitor the progress of my reaction? Thin-layer chromatography (TLC) is the most convenient method.[1] Spot the reaction mixture against your starting 4-iodo-1-propyl-1H-pyrazole. The product, being more conjugated and less polar, should have a higher Rf value. A stain like potassium permanganate can help visualize the alkyne product.
Q4: My pyrazole product seems to be sticking to the silica gel during column chromatography. How can I improve purification? Pyrazoles are basic heterocycles and can interact strongly with the acidic silica gel, leading to streaking and poor recovery.[7] To mitigate this, you can:
-
Deactivate the Silica: Add 1-2% triethylamine to your eluent system. This neutralizes the acidic sites on the silica.[7]
-
Use a Different Stationary Phase: Neutral alumina can be an effective alternative to silica gel for purifying basic compounds.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method that avoids chromatography altogether. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[7]
Part 3: Protocols and Data
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the synthesis of this compound from 4-iodo-1-propyl-1H-pyrazole using trimethylsilylacetylene, followed by deprotection.
1. Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodo-1-propyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine).
-
Stir the mixture for 10 minutes at room temperature.
2. Reagent Addition:
-
Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.
-
Heat the reaction to 60 °C and stir.
3. Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting iodide is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected pyrazole.
4. Deprotection:
-
Dissolve the crude TMS-protected pyrazole in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir at room temperature for 1-2 hours until TLC analysis shows complete conversion to the deprotected product.
5. Purification:
-
Neutralize the mixture with a weak acid (e.g., dilute HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using hexanes/ethyl acetate with 1% triethylamine) or by recrystallization to yield this compound.
Table 1: Summary of Recommended Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Halide | 4-Iodo-1-propyl-1H-pyrazole | Most reactive halide, allowing for milder conditions.[1] |
| Alkyne | Trimethylsilylacetylene | Stable, less volatile than acetylene gas. TMS group is easily removed. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Air-stable Pd(II) precatalyst, reliable and effective.[1] |
| Cu Co-catalyst | CuI (2-5 mol%) | Accelerates the reaction but can cause Glaser coupling if O₂ is present.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both the base and a solvent component. Must be dry.[1] |
| Solvent | Toluene, DMF, or THF | Degassing is critical for all solvents. Toluene can minimize Pd black formation.[5] |
| Temperature | Room Temperature to 80 °C | Start at RT and gently heat if the reaction is sluggish.[1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent side reactions and catalyst decomposition.[1][2] |
References
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ETH-Zürich. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of New Method for the Synthesis of Pyrazole Derivative. Retrieved from [Link]
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-ethynyl-1-propyl-1H-pyrazole
Introduction
Welcome to the technical support guide for 4-ethynyl-1-propyl-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications and regulatory compliance. The unique combination of a basic pyrazole ring and a reactive ethynyl group presents specific challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles for the purification of heterocyclic and acetylenic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is heavily dependent on the synthetic route. However, for typical pyrazole syntheses, such as the condensation of a 1,3-dicarbonyl equivalent with propylhydrazine, several classes of impurities are common:
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of the corresponding 1-propyl-5-substituted pyrazole isomer is a significant possibility. These isomers often have very similar polarities, making them difficult to separate.[1]
-
Unreacted Starting Materials: Residual propylhydrazine or dicarbonyl compounds may persist.
-
Incomplete Cyclization Products: Pyrazoline intermediates can be present if the final aromatization step is incomplete.[1]
-
Solvent Residues: Solvents used in the reaction or initial work-up (e.g., DMF, THF, ethanol) are common contaminants.
-
Catalyst Residues: If transition metals were used (e.g., in a coupling step to install the ethynyl group), trace metals might remain.
-
Higher Acetylenes: During synthesis or storage, side reactions can sometimes lead to the formation of diacetylenes or vinylacetylenes.[2]
Q2: What initial analytical techniques are recommended to assess the purity of my crude product?
Before attempting any large-scale purification, a multi-faceted analytical approach is crucial:
-
Thin-Layer Chromatography (TLC): This is the first and most critical step. It helps visualize the number of components, provides a preliminary idea of the polarity of the target compound, and is essential for developing a column chromatography method.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of duplicate sets of peaks, for example, strongly suggests the presence of regioisomers.[1]
-
Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for confirming the molecular weight of the product and identifying the masses of impurities, which can help deduce their structures.[1]
Q3: What are the primary purification strategies for this compound?
The choice of technique depends on the nature of the impurities, the scale of the reaction, and the required final purity. The most common methods are:
-
Flash Column Chromatography: This is the workhorse technique for separating compounds with different polarities. Silica gel is the most common stationary phase, but others like alumina may be used.[3]
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity, as it efficiently excludes impurities from the crystal lattice.
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited. The crude material can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate and extract the pyrazole into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the pure product is re-extracted into an organic solvent. This is effective for removing non-basic impurities.
General Purification Workflow
The following diagram illustrates a typical workflow for moving from a crude reaction mixture to a highly pure final product.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the most effective method for purifying pyrazole derivatives. However, several challenges can arise.
| Issue | Possible Cause | Solution |
| Poor Separation or Overlapping Peaks | 1. Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimized. | Analyze Polarity: Use TLC to test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of ~0.3 for the target compound and maximal separation from impurities.[3] Adjust Ratio: If the Rf is too low, increase the eluent's polarity. If it's too high, decrease the polarity.[3] |
| 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel. | Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[3] | |
| Product is Streaking / Tailing on TLC or Column | 1. Compound-Silica Interaction: The basic nitrogen atoms in the pyrazole ring are interacting strongly with the acidic silanol groups on the silica gel surface. | Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption and tailing.[3] |
| 2. Compound is too Polar: The chosen eluent is not polar enough to move the compound effectively. | Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexane). Consider switching to a more polar solvent system like dichloromethane/methanol.[3] | |
| Low or No Recovery of Product | 1. Irreversible Adsorption: The compound is sticking irreversibly to the silica gel. | Use a Different Stationary Phase: Consider switching to neutral or basic alumina, or using a reversed-phase (C18) column for highly polar compounds.[3] |
| 2. Compound is Volatile: The product may be co-evaporating with the solvent during rotary evaporation. | Use Caution During Solvent Removal: Evaporate solvents at lower temperatures and pressures. Once the bulk of the solvent is gone, remove the final traces under a high vacuum without heating. |
Decision Tree for Chromatography Troubleshooting
Caption: Decision tree for troubleshooting poor column chromatography separation.
Troubleshooting Guide: Crystallization
| Issue | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is Supersaturated or Cooled too Quickly: The compound comes out of solution faster than it can form an ordered crystal lattice. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then cool slowly again.[3] |
| 2. Presence of Impurities: Impurities can inhibit crystal formation. | Pre-purification: Perform a quick filtration through a small plug of silica gel to remove highly polar impurities before attempting crystallization.[3] | |
| Product Fails to Crystallize | 1. Solution is Not Saturated: There is too much solvent for the compound to precipitate. | Reduce Solvent Volume: Gently evaporate some of the solvent and attempt to cool again. |
| 2. Nucleation Barrier is too High: Crystals need a surface to begin forming. | Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[3] Add Seed Crystals: If available, add a tiny crystal of the pure compound to induce crystallization.[3] | |
| Low Yield After Recrystallization | 1. Too Much Solvent Used: The compound has significant solubility even in the cold solvent. | Use Minimal Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3] Cool the Mother Liquor: After filtering the first crop of crystals, cool the remaining solution (mother liquor) to a lower temperature (e.g., in a freezer) to obtain a second crop. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to this solution to create a dry powder.
-
Evaporate the solvent completely. This creates a "dry load."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Gradually increase the polarity of the eluent as needed to elute the target compound.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the final product under a high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection (Small Scale):
-
Place a small amount of crude product in a test tube.
-
Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound dissolves at room temperature, the solvent is too non-polar. If it doesn't dissolve even when hot, the solvent is too polar. Test solvent pairs (e.g., Ethanol/Water, Hexane/Ethyl Acetate).
-
-
Dissolution (Large Scale):
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under a vacuum.
-
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- European Industrial Gases Association. (2023). Purification, Compression and Drying of Acetylene. EIGA.
- BenchChem. (2025). Technical Support Center: Purification of Isotopically Enriched Acetylene. BenchChem Technical Support.
Sources
Technical Support Center: Synthesis of 4-Ethynyl Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-ethynyl pyrazoles. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize these important building blocks. 4-Ethynyl pyrazoles are critical precursors in the development of pharmaceuticals, agrochemicals, and functional materials, largely due to the versatility of the ethynyl group for further transformations such as click chemistry, Sonogashira couplings, and cyclization reactions.
However, their synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and pitfalls encountered during the multi-step synthesis. Our goal is to equip you with the expert knowledge and practical protocols needed to optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Part 1: Troubleshooting Guide — The Sonogashira Coupling Step
The most prevalent method for installing the ethynyl group at the C4 position of the pyrazole ring is the palladium and copper-catalyzed Sonogashira cross-coupling reaction between a 4-halopyrazole and a terminal alkyne.[1][2] Success hinges on navigating a delicate catalytic cycle where several side reactions can compete with the desired cross-coupling.
Issue 1: My primary side product is a dimer of my alkyne (Homocoupling). How can I prevent this?
This is the most common side reaction, often called Glaser or Hay coupling, and it leads to the wasteful consumption of your potentially expensive alkyne.[3][4]
Root Cause: This side reaction is predominantly catalyzed by the copper(I) cocatalyst in the presence of an amine base and, crucially, oxygen.[5] The oxygen facilitates the oxidative dimerization of copper acetylide intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkyne homocoupling.
Preventative Protocols & Strategies:
| Strategy | Principle | Key Considerations |
| Anaerobic Conditions | Prevents the O₂-mediated oxidative dimerization of copper acetylides.[3][5] | Degas all solvents and reagents thoroughly. Use Schlenk techniques or a glovebox. |
| Slow Alkyne Addition | Maintains a low alkyne concentration, kinetically favoring the Pd-catalyzed cross-coupling over the Cu-catalyzed homocoupling.[6] | Use a syringe pump over 1-2 hours for a 1 mmol scale reaction. |
| Copper-Free Conditions | Eliminates the primary catalyst for Glaser coupling. | May require higher temperatures, different ligands (e.g., N-heterocyclic carbenes), or stronger bases.[2] |
| Hydrogen Atmosphere | Hydrogen gas can reduce the formation of the homocoupled product to as low as 2%.[3][4] | Requires specialized gas handling equipment (e.g., a balloon filled with a dilute H₂/Ar mix). |
Issue 2: My starting 4-halopyrazole is being consumed, but the main product is the dehalogenated pyrazole.
This side reaction, known as hydrodehalogenation or protodehalogenation, results in the simple removal of the halide and its replacement with a hydrogen atom, leading to a significant yield loss.
Root Cause: This can occur through several pathways. The palladium(0) catalyst can insert into the C-X bond, but instead of reacting with the alkyne, this intermediate can be intercepted by a proton source (e.g., trace water, the amine base, or the alkyne itself) and undergo reductive elimination.
Solutions:
-
Lower the Reaction Temperature: This side reaction can be more prevalent at higher temperatures. If your system allows, attempt the reaction at room temperature, even if it requires a longer reaction time.[6]
-
Choice of Base and Solvent: Ensure your solvent and amine base are scrupulously dry. Some bases are more prone to facilitating this pathway; consider switching from a tertiary amine like triethylamine to a hindered base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ if compatible.
-
Optimize Ligands: Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and favor the desired cross-coupling pathway.
Issue 3: My reaction stalls or shows very low conversion.
Failure to form the product can be frustrating and often points to issues with the catalytic system or reagents.
Root Cause:
-
Catalyst Inactivation: Pyrazoles are N-heterocycles that can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Poor Reagent Quality: The presence of water or oxygen can deactivate the catalyst and lead to side reactions.[6] Solvents or bases may contain impurities that interfere with the reaction.
-
Insufficient Reactivity: The choice of halide is critical. Reactivity follows the order I > Br >> Cl. Aryl chlorides often require specialized, highly active catalysts and higher temperatures.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled, anhydrous, and degassed solvents and amines. Ensure your palladium catalyst is from a reliable source and has been stored properly.
-
Select an Appropriate Catalyst System: For pyrazole substrates, consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are often more robust for electron-rich heterocyclic substrates.[6]
-
Increase Temperature: If using a less reactive halide like a 4-bromopyrazole, the reaction may require heating (e.g., 50-80 °C) to facilitate the initial oxidative addition step.[6] Monitor for decomposition.
Part 2: Troubleshooting Guide — Synthesis of Precursors
Problems often originate before the key ethynylation step. The synthesis and purification of the pyrazole core and the subsequent 4-halopyrazole are critical for success.
Issue 4: I'm getting a mixture of regioisomers when forming my pyrazole ring.
Root Cause: The cyclocondensation reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine can lead to the formation of two different regioisomers (e.g., a 1,3,5-trisubstituted vs. a 1,4,5-trisubstituted pyrazole). The regioselectivity is highly dependent on the reaction conditions and the electronic and steric nature of the substituents.[7][8]
Solutions:
-
Control Reaction pH: The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. Acidic or basic conditions can favor one pathway over the other. For instance, condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic amide solvent shows high selectivity for the isomer with the CF₃ group at the 3-position.[7]
-
Use Pre-functionalized Precursors: Employing synthetic strategies that build the ring in a non-ambiguous way, such as cycloadditions with nitrile imines, can provide absolute regiocontrol.[9]
Issue 5: My 4-iodination reaction is low-yielding or messy.
The 4-iodopyrazole is a common and highly reactive precursor for Sonogashira couplings.[10] However, direct iodination can be problematic.
Root Cause: The pyrazole ring is an electron-rich heterocycle, but direct iodination with I₂ is slow. An oxidant is required to generate a more electrophilic iodine species ("I⁺"). Incomplete reaction, over-iodination, or side reactions with the solvent can occur.[11][12]
Comparison of Iodinating Reagents:
| Reagent System | Pros | Cons / Side Reactions | Reference |
| I₂ / Ceric Ammonium Nitrate (CAN) | Highly regioselective for the 4-position; mild conditions. | CAN is a strong oxidant and can be incompatible with sensitive functional groups. | [13] |
| N-Iodosuccinimide (NIS) | Easy to handle solid; good for many substrates. | Can be less reactive for deactivated pyrazoles; requires acidic conditions which may not be compatible with all substrates. | [13] |
| I₂ / Oxidant (e.g., H₂O₂) | Cost-effective and common lab reagents. | Can lead to side reactions if not carefully controlled; potential for over-oxidation. | [11] |
| Electrochemical Iodination | Green chemistry approach; avoids harsh chemical oxidants. | Requires specialized equipment; optimization of current and electrolyte is needed. | [12] |
Part 3: Frequently Asked Questions (FAQs)
Q1: I am using a trimethylsilyl (TMS)-protected alkyne. What are the best conditions for deprotection without affecting the pyrazole ring? A1: TMS-protected alkynes are excellent for Sonogashira couplings as they prevent homocoupling. Deprotection is typically straightforward but requires mild conditions to avoid damaging the pyrazole.
-
Mild Basic Conditions: The most common method is using potassium carbonate (K₂CO₃) in methanol (MeOH). This is typically clean and efficient.[14]
-
Fluoride-Based Reagents: For more sterically hindered or resistant silyl groups, tetrabutylammonium fluoride (TBAF) in THF is effective. However, TBAF is quite basic and can cause side reactions if other sensitive functional groups are present.[14]
Q2: How do I effectively purify my final 4-ethynyl pyrazole product? A2: Purification can be challenging due to the similar polarity of starting materials and byproducts.
-
Chromatography: Standard silica gel column chromatography is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is usually effective.
-
Crystallization/Salt Formation: If your product is a solid, recrystallization can be a powerful purification tool. For basic pyrazoles, forming an acid addition salt (e.g., with HCl or H₃PO₄) can induce crystallization and effectively separate it from non-basic impurities like the homocoupled alkyne.[15][16] The freebase can then be regenerated by treatment with a mild base.
Q3: What is the mechanism of the Sonogashira coupling and where do the side reactions occur? A3: Understanding the catalytic cycles is key to troubleshooting.
Caption: Sonogashira cycle with key side reaction pathways.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 4-Iodopyrazole with a Terminal Alkyne
This protocol is adapted to minimize alkyne homocoupling.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (to make a 0.2 M solution) followed by anhydrous, degassed diisopropylethylamine (DIPEA) (3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.).
-
Reaction: Heat the mixture to 80 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: TMS-Deprotection using K₂CO₃/MeOH
This is a mild and effective method for removing a TMS protecting group.
-
Setup: Dissolve the TMS-protected 4-ethynyl pyrazole (1.0 eq.) in methanol (to make a 0.1 M solution) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding water. Most of the methanol can be removed under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which can be further purified if necessary.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Li, J., et al. (2011). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]
-
Neumann, J., et al. (2019). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]
-
Pankova, A. S., et al. (2012). Synthesis of [2-(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. European Journal of Organic Chemistry. [Link]
-
Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]
-
Wu, J., et al. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters. [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
-
Świątek, K., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Twieg, R. J., et al. (1993). The synthesis of electron donor-acceptor substituted pyrazoles. IBM Research. [Link]
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Usami, Y., et al. (2014). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (n.d.).
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Gung, B. W. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Papa, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Pascanu, V., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Navarrete-Vázquez, G., et al. (2022). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Chemistry Proceedings. [Link]
-
Kulyk, O., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]
-
Ramachandran, R., & G, P. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Martins, M. A. P., et al. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules. [Link]
-
Navarrete-Vázquez, G., et al. (2022). Synthesis of 4-Arylallylidenepyrazolone Derivatives. ResearchGate. [Link]
-
Titi, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Peng, J., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethynyl-1-Propyl-1H-Pyrazole Click Chemistry
Welcome to the technical support center for the optimization of click chemistry reactions involving 4-ethynyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction to CuAAC with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide-functionalized molecule. The pyrazole moiety in your alkyne is a common heterocyclic scaffold in medicinal chemistry and may introduce unique considerations in your reaction setup due to its potential to coordinate with the copper catalyst.[3][4][5] This guide will address these specific challenges and provide robust protocols for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the CuAAC reaction, and how is it generated?
A1: The active catalyst in the CuAAC reaction is the Copper(I) ion (Cu(I)).[1] There are two primary methods for introducing Cu(I) into your reaction:
-
Direct addition of a Cu(I) salt: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. However, these salts are prone to oxidation to the inactive Copper(II) (Cu(II)) state in the presence of oxygen.
-
In situ reduction of a Cu(II) salt: This is the more common approach, where a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced to the active Cu(I) species within the reaction mixture. Sodium ascorbate is the most widely used reducing agent for this purpose.[1][6]
Q2: Why is a ligand often necessary in CuAAC reactions?
A2: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[7][8] For reactions involving potentially coordinating substrates like this compound, a ligand can also prevent the substrate from inhibiting the catalyst. Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Q3: Can the pyrazole ring of my alkyne interfere with the reaction?
A3: Yes, the nitrogen atoms in the pyrazole ring can coordinate with the copper catalyst.[3][4][5] This can potentially lead to catalyst sequestration, slowing down or even inhibiting the reaction. If you are experiencing poor yields or slow reaction kinetics, consider adjusting the ligand-to-copper ratio or choosing a ligand with a stronger affinity for copper to outcompete the pyrazole coordination.
Q4: What are the most common reasons for a failed or low-yield click reaction?
A4: Several factors can contribute to a suboptimal outcome:
-
Inactive Copper Catalyst: The Cu(I) catalyst is easily oxidized by dissolved oxygen.
-
Poor Reagent Quality: Impurities in your alkyne, azide, or solvents can interfere with the reaction.
-
Incorrect Stoichiometry: The molar ratio of your reactants and catalyst components is critical.
-
Suboptimal Solvent System: The solubility of all components is essential for an efficient reaction.
-
Presence of Inhibitors: Functional groups that can coordinate with copper, such as thiols, can poison the catalyst.[9]
Q5: How can I monitor the progress of my click reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the triazole product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | 1. Degas all solvents and reagent solutions thoroughly. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure a sufficient excess of the reducing agent (e.g., 3-10 fold sodium ascorbate).[7] |
| Pyrazole Interference: The pyrazole moiety may be coordinating with and inhibiting the copper catalyst.[3][4][5] | 1. Increase the ligand-to-copper ratio (e.g., from 1:1 to 5:1). 2. Switch to a more strongly coordinating ligand like THPTA. | |
| Poor Reagent Solubility: One or more components are not fully dissolved. | 1. Choose a solvent system where all reactants are soluble (e.g., DMSO, DMF, t-butanol/water mixtures). 2. Use a co-solvent to improve solubility. | |
| Slow Reaction Rate | Insufficient Catalyst Loading: Not enough active catalyst is present. | 1. Increase the concentration of the copper source and ligand. 2. Ensure the reducing agent is fresh and active. |
| Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | 1. Gently heat the reaction mixture (e.g., to 40-60 °C).[10] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne: Formation of a diyne byproduct. | 1. Ensure thorough degassing of the reaction mixture. 2. Use a sufficient excess of sodium ascorbate.[1] |
| Degradation of Starting Materials or Product | 1. For sensitive biomolecules, consider using a copper-chelating ligand to minimize the generation of reactive oxygen species. 2. Minimize reaction time and temperature. | |
| Difficulty in Product Purification | Residual Copper Catalyst: Copper salts can be difficult to remove. | 1. Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions. |
| Unreacted Starting Materials: The reaction has not gone to completion. | 1. Optimize the reaction conditions for full conversion. 2. Use an appropriate chromatographic technique for purification (e.g., silica gel or reverse-phase chromatography). |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction Conditions
This protocol provides a general starting point for the click reaction of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of your azide in the same solvent.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
This compound (1 equivalent)
-
Azide (1.1 equivalents)
-
Solvent to reach the desired final concentration (e.g., 1 mM).
-
Ligand solution (1.2 equivalents relative to copper).
-
CuSO₄ solution (0.1 equivalents).
-
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
Vortex the reaction mixture again.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove residual copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Optimized Conditions for Potentially Inhibitory Alkynes
This protocol is recommended if you suspect the pyrazole moiety is interfering with the catalyst.
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1.
-
-
Reaction Setup (with increased ligand concentration):
-
In a microcentrifuge tube, add the following in the specified order:
-
This compound (1 equivalent)
-
Azide (1.1 equivalents)
-
Solvent to reach the desired final concentration.
-
THPTA solution (5 equivalents relative to copper).
-
CuSO₄ solution (0.1 equivalents).
-
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (3-5 equivalents).
-
Vortex the reaction mixture again.
-
-
Reaction and Monitoring:
-
If the reaction is still slow at room temperature, consider heating the mixture to 40-60 °C.[10]
-
Monitor the reaction progress as described in Protocol 1.
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as in Protocol 1.
-
Data Presentation
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Alkyne:Azide Ratio | 1 : 1.1 | 1 : 1.1 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Source | CuSO₄ | CuSO₄ | Inexpensive, stable, and effective when used with a reducing agent. |
| [Copper] | 0.1 equivalents | 0.1 - 0.2 equivalents | Increasing catalyst loading can improve reaction rates. |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Efficiently reduces Cu(II) to Cu(I) and is generally well-tolerated.[1] |
| [Reducing Agent] | 1 equivalent | 3 - 5 equivalents | A larger excess helps to maintain the copper in the active Cu(I) state.[7] |
| Ligand | TBTA or THPTA | THPTA | THPTA is highly water-soluble and effective at stabilizing Cu(I). |
| [Ligand] | 1.2 equivalents | 5 equivalents | A higher ligand concentration can counteract potential inhibition by the pyrazole. |
| Solvent | DMSO, DMF, t-BuOH/H₂O | DMSO, DMF, t-BuOH/H₂O | Chosen for the solubility of all reaction components. |
| Temperature | Room Temperature | Room Temperature to 60 °C | Increased temperature can overcome activation energy barriers.[10] |
| Atmosphere | Air (degassed solvents recommended) | Inert (N₂ or Ar) | An inert atmosphere minimizes the oxidation of the Cu(I) catalyst. |
Visualizations
CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
References
-
Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. ACS Publications. (URL: [Link])
-
Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. ScienceDirect. (URL: [Link])
-
Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. MDPI. (URL: [Link])
-
Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. ACS Publications. (URL: [Link])
-
Coordination Compounds of Copper (II) with Pyrazole Ligands. GRIN Verlag. (URL: [Link])
-
Bioorthogonal 4H-pyrazole “click” reagents. National Institutes of Health. (URL: [Link])
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. (URL: [Link])
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. (URL: [Link])
-
Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. PubMed. (URL: [Link])
-
Light-Triggered Click Chemistry. National Institutes of Health. (URL: [Link])
-
Alkyne [3 + 2] Cycloadditions of Iodosydnones Toward Functionalized 1,3,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of pyrazoles by cycloaddition reaction of sydnones and alkyne. ResearchGate. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: [Link])
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. (URL: [Link])
-
Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. (URL: [Link])
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. (URL: [Link])
-
An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. (URL: [Link])
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. (URL: [Link])
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. (URL: [Link])
-
Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents. PubMed. (URL: [Link])
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. (URL: [Link])
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of 4-ethynyl-1-propyl-1H-pyrazole in aqueous media
Welcome to the technical support center for 4-ethynyl-1-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubilization of this compound.
Q1: What are the basic solubility properties of this compound?
A1: While specific experimental data for this compound is not extensively published, based on the pyrazole scaffold, it is anticipated to be a hydrophobic compound with low aqueous solubility.[1] Pyrazole derivatives are generally more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[2][3] For biological assays, a common starting point is to prepare a high-concentration stock solution in 100% DMSO.[4]
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening?
A2: This is a classic sign of a compound's low aqueous solubility. When the DMSO stock is introduced to the aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of solution. This is a critical issue as it leads to an inaccurate final concentration in your assay, potentially yielding false-negative results.[4] It's also important to distinguish between thermodynamic and kinetic solubility. The rapid dilution from DMSO often leads to a supersaturated, metastable state (kinetic solubility), which can precipitate over time.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3:
-
Kinetic solubility is measured by rapidly adding a concentrated organic stock solution (like DMSO) to an aqueous buffer and observing the concentration at which precipitation first occurs.[7][8] This is a high-throughput method often used in early drug discovery.[9]
-
Thermodynamic solubility is the true equilibrium solubility, determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[10]
For most in vitro assays, you are initially dealing with kinetic solubility. If your compound precipitates during the assay incubation time, you are exceeding its kinetic solubility under those specific conditions. For formulation development aimed at in vivo studies, understanding the thermodynamic solubility is crucial for predicting absorption and bioavailability.[11][12]
Q4: Can I just increase the percentage of DMSO in my final assay to keep the compound in solution?
A4: While tempting, this approach has significant limitations. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter the conformation of proteins, leading to experimental artifacts.[4] It is generally recommended to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally at 0.1% or lower. Always run a vehicle control with the same final DMSO concentration to assess its impact on your experimental system.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific solubility issues you may encounter with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Underlying Cause: The aqueous buffer cannot maintain the compound in solution at the desired concentration. The hydrophobicity of the pyrazole derivative is the primary driver of this phenomenon.[1]
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Experimental Protocols:
-
Protocol 1: Co-solvent Strategy
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution by adding the DMSO stock to your chosen co-solvent (e.g., ethanol, PEG 400).
-
Add this intermediate dilution to your final aqueous buffer, ensuring the final co-solvent and DMSO concentrations are within acceptable limits for your assay.
-
Visually inspect for precipitation and, if possible, quantify the soluble concentration via HPLC.
-
-
Protocol 2: pH Adjustment
-
Determine if this compound has a basic pKa. Pyrazoles can act as weak bases.[13]
-
Prepare a set of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4). For weakly basic compounds, lowering the pH can increase solubility by protonating the molecule.[14][15][16]
-
Add the DMSO stock solution to each buffer and observe solubility.
-
Crucially, verify that the pH change does not adversely affect your biological system (e.g., cell viability, enzyme activity).
-
-
Protocol 3: Use of Surfactants
-
Select a biocompatible, non-ionic surfactant such as Polysorbate 20 (Tween® 20) or Polysorbate 80.[17][18]
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Slowly add the DMSO stock of your compound to the surfactant-containing buffer while vortexing. The surfactant micelles will encapsulate the hydrophobic compound, increasing its apparent solubility.[19][20]
-
Note: Surfactants can disrupt cell membranes and interfere with protein-protein interactions. Run appropriate controls to validate your assay results.
-
-
Protocol 4: Cyclodextrin Complexation
-
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[21][22][23][24]
-
Prepare a solution of a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.[25]
-
Add the DMSO stock of this compound to the HP-β-CD solution.
-
Allow time for the inclusion complex to form (gentle agitation for 15-30 minutes can help). This method is often well-tolerated in biological systems.
-
Issue 2: Inconsistent or Non-reproducible Bioassay Results
Underlying Cause: This is often a downstream effect of poor solubility. Even if you don't see visible precipitation, the compound may be forming micro-precipitates or adsorbing to plasticware, leading to variable active concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Data Summary Table:
The following table provides a hypothetical comparison of different solubilization strategies for this compound, demonstrating how to systematically evaluate your options.
| Formulation Strategy | Vehicle Composition | Nominal Conc. (µM) | Measured Soluble Conc. (µM) | % of Nominal | Cell Viability (% of Control) |
| Control | 0.1% DMSO in PBS pH 7.4 | 50 | 5.2 | 10.4% | 98% |
| Co-Solvent | 1% Ethanol, 0.1% DMSO in PBS | 50 | 22.5 | 45.0% | 95% |
| pH Adjustment | 0.1% DMSO in PBS pH 6.5 | 50 | 15.8 | 31.6% | 97% |
| Surfactant | 0.05% Tween® 80, 0.1% DMSO in PBS | 50 | 48.1 | 96.2% | 85% |
| Cyclodextrin | 2% HP-β-CD, 0.1% DMSO in PBS | 50 | 49.5 | 99.0% | 96% |
Interpretation:
-
The Control shows that at 50 µM, the compound crashes out of solution, with only ~10% remaining soluble.
-
Co-solvents and pH adjustment offer a moderate improvement.
-
The Surfactant formulation achieves high solubility but shows a slight impact on cell viability, which would require further investigation.
-
Cyclodextrin provides the best balance of high solubility and biocompatibility in this hypothetical scenario.
By systematically applying these troubleshooting guides and protocols, you can overcome the solubility challenges of this compound and ensure the integrity and reliability of your experimental data.
References
- Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- JOCPR.
- SciSpace.
- SciSpace.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Fiveable. pH and Solubility - AP Chem.
- Solubility of Things. Pyrazole.
- MDPI.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014)
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PMC - NIH. A recent overview of surfactant–drug interactions and their importance.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Brieflands.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Khan Academy. pH and solubility (video) | Equilibrium.
- askIITians. How does pH affect solubility?.
- A
- Benchchem.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- ResearchGate.
- Computational Chemistry. Compound solubility measurements for early drug discovery.
- Vertex AI Search. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- SciELO.
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Cre
- Enamine. Aqueous Solubility Assay.
- IJNRD.
- ResearchGate.
- Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ijnrd.org [ijnrd.org]
- 14. fiveable.me [fiveable.me]
- 15. Khan Academy [khanacademy.org]
- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 17. jocpr.com [jocpr.com]
- 18. brieflands.com [brieflands.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 4-Ethynyl-1-propyl-1H-pyrazole
Welcome to the technical support center for 4-ethynyl-1-propyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile building block. The inherent reactivity of the terminal ethynyl group, coupled with the electronic nature of the pyrazole ring, presents unique stability challenges. This document aims to equip you with the knowledge to anticipate and mitigate these issues, ensuring the success and reproducibility of your experiments.
Understanding the Core Stability Issues
The primary stability concerns with this compound stem from the terminal alkyne functionality. The acidic proton on the sp-hybridized carbon and the electron-rich triple bond make it susceptible to several degradation pathways, most notably oxidative homocoupling. The pyrazole ring itself is generally stable, but its electronic properties can influence the reactivity of the ethynyl substituent.
Troubleshooting Guide: Common Experimental Challenges
This section addresses frequent problems encountered during the use of this compound, their probable causes related to its instability, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or no yield in Sonogashira coupling | 1. Homocoupling (Glaser-Hay coupling) of the alkyne: This is the most common side reaction, especially in the presence of Cu(I) catalysts and oxygen, leading to the formation of a 1,3-diyne dimer.[1][2] 2. Catalyst inhibition: The pyrazole nitrogen atoms can coordinate to the palladium catalyst, hindering its activity. 3. Protodeprotection/hydrolysis of the alkyne: Presence of moisture or protic solvents can lead to the loss of the terminal alkyne. | 1. Ensure strict anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the reaction. 2. Use a copper-free Sonogashira protocol: If homocoupling persists, consider a copper-free method. 3. Ligand choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle and prevent catalyst inhibition. 4. Use anhydrous solvents and reagents: Ensure all components of the reaction are rigorously dried. |
| Appearance of an unknown, higher molecular weight impurity by LC-MS | Oxidative homocoupling: The mass of the impurity often corresponds to the dimer of this compound. This is a strong indicator of Glaser-Hay coupling.[3] | Minimize exposure to air and copper: If a copper co-catalyst is necessary, use the minimal effective amount. Ensure the reaction is performed under a strictly inert atmosphere. Analyze the crude reaction mixture promptly to avoid post-reaction degradation. |
| Discoloration (yellowing/browning) of the compound upon storage | Oxidation and/or polymerization: Terminal alkynes can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric byproducts. Pyrazole derivatives can also show discoloration upon oxidation.[4] | Proper storage is critical: Store the compound at low temperatures (2-8°C for short-term, -20°C for long-term), in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[1][2] |
| Inconsistent results in bioassays | Degradation in assay media: The compound may be unstable in aqueous, buffered solutions, especially if they contain metal ions that can catalyze degradation. | Assess compound stability in your specific assay buffer: Run a control experiment where the compound is incubated in the assay medium for the duration of the experiment and analyze for degradation by LC-MS. If instability is observed, consider preparing stock solutions in an anhydrous, aprotic solvent (e.g., DMSO) and adding them to the assay at the last possible moment. |
| Difficulty in purification | On-column degradation: The acidic nature of silica gel can sometimes promote side reactions of sensitive compounds. Co-elution with impurities: Homocoupled dimers or other byproducts may have similar polarities to the desired product. | Use neutral or deactivated silica gel: Consider treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. Alternative purification methods: If chromatography is problematic, consider recrystallization or distillation (if thermally stable). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations for similar compounds, it should be stored at 4°C for short-term use and -20°C for long-term storage.[1][2] It is crucial to protect it from light by using an amber vial and to prevent oxidation by storing it under a nitrogen or argon atmosphere.[1][2]
Q2: I am seeing a significant amount of a homocoupled dimer in my Sonogashira reaction. How can I prevent this?
A2: This is likely due to Glaser-Hay coupling, a common side reaction for terminal alkynes in the presence of a copper(I) catalyst and oxygen.[1][2] To minimize this, ensure your reaction is rigorously degassed and run under a positive pressure of an inert gas. You can also consider using a copper-free Sonogashira protocol.
Q3: Can I handle this compound on the bench in the open air?
A3: For brief periods, such as weighing, it may be acceptable. However, due to its sensitivity to atmospheric oxygen which can lead to oxidative homocoupling, prolonged exposure should be avoided.[3] For reactions, especially those involving catalysts like copper, it is highly recommended to use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).
Q4: Is the ethynyl group susceptible to cleavage under acidic or basic conditions?
A4: The C-C triple bond is generally robust. However, the terminal C-H bond is acidic (pKa ≈ 25) and can be deprotonated by strong bases.[5] While the ethynyl group itself is not typically cleaved under common acidic or basic conditions used in workups, extreme pH and high temperatures should be approached with caution as they can potentially lead to unforeseen degradation pathways of the overall molecule.
Q5: My NMR spectrum shows some unexpected peaks after a workup with a mild aqueous acid. What could be the cause?
A5: While the pyrazole and ethynyl groups are generally stable to mild acid, hydration of the alkyne to form a methyl ketone is a possibility, although this usually requires a catalyst (like a mercury salt) or harsher conditions.[6] It is also possible that an acid-sensitive protecting group elsewhere in your molecule has been affected. A more likely scenario is that trace metal impurities from a previous step are catalyzing degradation during the workup.
Experimental Protocols & Methodologies
Protocol 1: Stability-Optimized Sonogashira Coupling
This protocol is designed to minimize the risk of homocoupling and other degradation pathways.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halo-pyrazole substrate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.02 eq). Rationale: Using a pre-catalyst and minimizing the amount of copper iodide reduces the risk of Glaser coupling.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 eq). Rationale: Rigorous degassing is critical to remove oxygen, the oxidant in Glaser coupling.
-
-
Alkyne Addition:
-
Add this compound (1.2 eq) to the mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Avoid heating unless necessary, as higher temperatures can promote side reactions.
-
-
Workup:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Protocol 2: Silyl Group Deprotection (if using a protected alkyne)
If you are synthesizing the terminal alkyne from a silyl-protected precursor, a mild deprotection is crucial.
-
Deprotection Setup:
-
Dissolve the silyl-protected pyrazole in an anhydrous solvent like THF.
-
-
Reagent Addition:
-
Add a mild deprotecting agent such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) dropwise at 0°C. Rationale: TBAF is highly effective for removing silyl groups under gentle conditions, avoiding harsh bases that could cause side reactions.[7]
-
-
Reaction and Monitoring:
-
Stir at 0°C or room temperature and monitor by TLC until the starting material is consumed.
-
-
Workup:
-
Quench with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The crude product should be purified promptly or stored under an inert atmosphere.
-
Visualizations
Degradation Pathway: Oxidative Homocoupling
Caption: Primary degradation pathway via copper-catalyzed oxidative homocoupling.
Workflow: Stability-Focused Sonogashira Coupling
Caption: Recommended workflow for Sonogashira coupling to minimize degradation.
References
-
SynArchive. Glaser-Hay Coupling. Available from: [Link]
-
RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
KPU Pressbooks. 10.8 Alkynes – Organic Chemistry I. Available from: [Link]
-
ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate? Available from: [Link]
-
sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]
-
MDPI. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Available from: [Link]
-
Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]
-
sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]
-
Quora. Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Available from: [Link]
-
University of Calgary. Ch 9 : Acidity of Terminal Alkynes. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 57121-49-0 | 4-ethynyl-1H-pyrazole - Synblock [synblock.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | 85290-76-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-ethynyl-1-propyl-1H-pyrazole
This guide provides in-depth troubleshooting for the synthesis of 4-ethynyl-1-propyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. We will address common experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower researchers to diagnose and resolve issues effectively. The primary synthetic route discussed involves the iodination of 1-propyl-1H-pyrazole followed by a Sonogashira cross-coupling reaction.
Section 1: Synthesis of the 4-Iodo-1-propyl-1H-pyrazole Precursor
The regioselective installation of iodine at the C4 position of the pyrazole ring is a critical first step. Errors at this stage will invariably lead to failure in subsequent steps.
Q1: My iodination reaction of 1-propyl-1H-pyrazole is giving a low yield and a mixture of isomers. How can I improve the regioselectivity for the 4-iodo product?
A1: This is a common issue stemming from the electronics of the pyrazole ring. The C4 position is the most electron-rich and thus the most susceptible to electrophilic substitution.[1] However, harsh conditions or incorrect reagents can lead to side reactions or the formation of other isomers.
-
Underlying Cause: The N1-propyl group directs electrophilic substitution primarily to the C4 position. However, competing reactions can occur at C3 or C5, especially if strong bases are used which can lead to deprotonation and ring-opening pathways.[1]
-
Troubleshooting & Solutions:
-
Choice of Iodinating Agent: Avoid overly harsh reagents. A combination of elemental iodine (I₂) with an in-situ oxidant is often highly effective and selective. Ceric ammonium nitrate (CAN) or hydrogen peroxide in water are excellent choices for mediating this reaction in a controlled manner.[2][3]
-
Reaction Conditions: The reaction should be performed under mild conditions. Using water as a solvent can be a "green" and efficient option.[3] Aggressive heating is generally not required and can decrease selectivity.
-
pH Control: Maintaining a neutral to slightly acidic pH is crucial. Strongly basic conditions can promote side reactions.
-
Recommended Protocol: Iodination of 1-propyl-1H-pyrazole
-
To a solution of 1-propyl-1H-pyrazole (1.0 equiv) in water, add sodium acetate (NaOAc) as a buffer.
-
Add a solution of potassium iodide (KI) and elemental iodine (I₂) in water dropwise.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent (e.g., ethyl acetate).
Section 2: The Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful C-C bond-forming reaction but is sensitive to several variables.[4] This is the most frequent source of failure in the synthesis of this compound.
Workflow for Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Q4: The reaction is very sluggish, even with fresh catalysts and under inert conditions. How can I increase the reaction rate?
A4: Sluggish reactions are typically caused by low substrate reactivity or suboptimal reaction parameters.
-
Underlying Cause: The rate-limiting step is often the oxidative addition of the palladium catalyst to the aryl halide. [5]The reactivity order is I > OTf > Br >> Cl. [4][6]While you are correctly using an iodide, other factors can be optimized.
-
Troubleshooting & Solutions:
-
Increase Temperature: Many Sonogashira couplings on heterocyclic systems benefit from gentle heating, typically in the 50-80 °C range. [7]For particularly stubborn substrates, temperatures around 100 °C in a sealed tube may be necessary. [5] 2. Solvent Choice: While THF and DMF are common, consider that THF has been anecdotally reported to promote the formation of palladium black. [8]A 1:1 mixture of a non-coordinating solvent like dioxane with the amine base (e.g., Et₃N) can be very effective. [5] 3. Ligand Choice: If using a Pd(II) source like PdCl₂(PPh₃)₂, the triphenylphosphine ligand is standard. However, for more challenging couplings, more electron-rich and bulky ligands like dppf can accelerate the oxidative addition and reductive elimination steps. [5]
Parameter Standard Condition Optimization Strategy Rationale Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) Use PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂. Pd(II) precatalysts are more air-stable; dppf ligand can accelerate difficult couplings. [5] Cu Co-catalyst CuI (4-10 mol%) Use fresh, white CuI. Consider copper-free for clean reactions. Prevents catalyst death and minimizes Glaser homocoupling. [6][9] Base Triethylamine (TEA) Use Diisopropylamine (DIPEA) or distill TEA before use. Purer base prevents catalyst poisoning. DIPEA is more sterically hindered. Solvent THF or DMF Dioxane/TEA (1:1), ensure anhydrous and degassed. Avoids potential Pd decomposition in THF and provides a basic reaction medium. [8][5] | Temperature | Room Temperature | Heat to 50-80 °C. | Overcomes activation energy barrier, especially for less reactive substrates. [7][5]|
-
Section 3: Product Purification and Stability
Q5: I am having trouble purifying my final product using silica gel chromatography. My compound seems to be streaking or sticking to the column.
A5: This is a frequent problem when purifying nitrogen-containing heterocycles like pyrazoles.
-
Underlying Cause: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and even decomposition.
-
Troubleshooting & Solutions:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing a small amount of a volatile base, such as 1% triethylamine. [10]This will neutralize the acidic sites and allow for much cleaner elution.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be much more suitable for basic compounds.
-
Acid/Base Extraction: If the impurities have different acid/base properties than your product, a liquid-liquid extraction can be an effective pre-purification step.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent, column-free purification method. [10] Q6: Is this compound stable? Are there any special handling precautions?
-
A6: Terminal alkynes, especially electron-rich ones, can have limited stability. While the pyrazole ring itself is generally stable, the ethynyl group can be susceptible to degradation. [11][12]
-
Potential Stability Issues:
-
Oxidation: Over time, especially if exposed to air and light, terminal alkynes can undergo oxidative degradation.
-
Polymerization: Under certain conditions (e.g., presence of trace metals, heat), the alkyne moiety could potentially polymerize.
-
-
Handling & Storage Recommendations:
-
Store the purified compound under an inert atmosphere (argon or nitrogen).
-
Keep it in a freezer at or below -20 °C.
-
Protect from light by using an amber vial or wrapping the container in foil.
-
References
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
American Chemical Society. (2023). Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ResearchGate. (2015). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]
-
ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wiley Online Library. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
-
Stability Constants of Some Biologically Important Pyrazoles and Their Ni2+. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
-
ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Regioselectivity Control in the Synthesis of 4-Substituted Pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity to obtain 4-substituted pyrazoles. This document moves beyond standard protocols to address the common pitfalls and challenges encountered in the lab, providing troubleshooting guides, FAQs, and detailed experimental workflows to ensure your synthesis is successful, reproducible, and selective.
Section 1: Foundational FAQs - Understanding the Core Principles
This section addresses the fundamental questions regarding regioselectivity in pyrazole chemistry. A firm grasp of these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors that dictate regioselectivity in pyrazole synthesis?
Regioselectivity in classical pyrazole synthesis, such as the Knorr synthesis involving a 1,3-dicarbonyl compound and a substituted hydrazine, is a delicate balance of electronic and steric factors.[1][2] The initial nucleophilic attack can occur at either of the two carbonyl carbons. The outcome is determined by:
-
Electronic Effects: The most electrophilic (electron-deficient) carbonyl carbon is typically attacked first. Electron-withdrawing groups on the dicarbonyl backbone will activate a nearby carbonyl, making it the preferred site of initial attack.
-
Steric Hindrance: Bulky substituents near a carbonyl group can shield it from the incoming hydrazine, directing the attack to the less sterically hindered carbonyl.
-
Hydrazine Substitution: The nature of the substituent on the hydrazine (R-NHNH₂) also plays a critical role. The two nitrogen atoms have different nucleophilicities, which can be influenced by the substituent and the reaction pH.[1]
-
Reaction Conditions: pH is a crucial variable. In acidic conditions, the hydrazine can be protonated, altering its nucleophilicity.[1] The choice of solvent can also influence reaction pathways.[1][3]
Q2: Why is direct synthesis of 4-substituted pyrazoles often challenging compared to 3- or 5-substituted pyrazoles?
Standard cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines naturally lead to substitution at positions 3 and 5, as these positions are derived from the C1 and C3 of the dicarbonyl precursor.[4][5] The C4 position of the resulting pyrazole is derived from the C2 of the dicarbonyl. To achieve substitution at C4, one must either start with a C2-substituted 1,3-dicarbonyl or, more commonly, functionalize the pyrazole ring after its formation.
The pyrazole ring itself has distinct electronic properties. The C4 position is the most electron-rich and is therefore highly susceptible to electrophilic aromatic substitution, while the C3 and C5 positions are more electron-deficient.[6][7][8] This inherent reactivity is the key to selectively introducing substituents at the C4 position on a pre-formed pyrazole ring.[7][9]
Q3: How can I reliably determine the regiochemistry of my pyrazole products?
Unambiguous structural confirmation is critical. A combination of analytical techniques is the most robust approach.[10]
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the C4-H proton is typically found significantly upfield (around 6.3 ppm for the parent pyrazole) compared to the C3-H and C5-H protons (around 7.6 ppm).[6] The absence of a signal in this region is a strong indicator of C4-substitution.
-
¹³C NMR: The C4 carbon has a characteristic upfield chemical shift (around 105 ppm for the parent pyrazole) compared to C3 and C5 (around 134-135 ppm).[6]
-
2D NMR (NOESY/HMBC): For complex structures, 2D NMR is essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, allowing for definitive assignment of the substitution pattern.[11] Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of substituents, helping to distinguish between isomers.[12][13]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.[10]
-
Mass Spectrometry: While MS provides the molecular weight, analysis of the fragmentation patterns can sometimes offer clues to the substitution pattern, although it is not typically used for primary isomer determination.[10]
Section 2: Synthetic Strategies & Troubleshooting Guides
This section provides actionable guidance for the synthesis of 4-substituted pyrazoles, focusing on the most reliable methods and how to troubleshoot them.
Strategy 1: Electrophilic Substitution on a Pre-formed Pyrazole Ring
This is often the most direct and reliable route to 4-substituted pyrazoles, leveraging the innate high electron density at the C4 position.[6][7][8]
Workflow for C4-Functionalization via Electrophilic Substitution
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. quora.com [quora.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Catalyst Selection for 4-Ethynyl-1-Propyl-1H-pyrazole Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-ethynyl-1-propyl-1H-pyrazole. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for common reactions involving this versatile building block. As direct literature on this specific pyrazole is emerging, this guide synthesizes established principles from analogous heterocyclic systems to provide a robust framework for your experimental design.
Introduction to the Reactivity of this compound
This compound is a promising heterocyclic compound featuring a terminal alkyne. This functionality makes it an ideal substrate for two primary classes of high-yield coupling reactions: palladium-catalyzed Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "Click Chemistry". The pyrazole ring itself is an electron-rich aromatic system, which influences the reactivity of the appended ethynyl group.[1] The N1-propyl group enhances solubility in organic solvents, while the C4-positioning of the alkyne minimizes steric hindrance around the reactive site.
This guide is structured to anticipate and resolve common experimental challenges, ensuring efficient and successful reactions.
Part 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during Sonogashira and CuAAC reactions in a question-and-answer format.
Sonogashira Coupling Reactions
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2][3]
Q: My Sonogashira reaction with this compound and an aryl bromide is resulting in a low yield or only starting material. What are the likely causes and how can I fix this?
A: This is a common issue in cross-coupling chemistry and can be traced to the catalyst system, reaction conditions, or reagents.[4]
Potential Causes & Troubleshooting Steps:
-
Inactive Palladium Catalyst: The active Pd(0) species is the engine of the catalytic cycle. Its absence or deactivation is a primary failure point.
-
Cause: Many protocols use a stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) that must be reduced in situ to Pd(0).[2] This reduction can be inefficient. Furthermore, the active Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures or if ligands dissociate.[4][5] Oxygen is also detrimental, as it can oxidize both the Pd(0) catalyst and the phosphine ligands.[4]
-
Solution:
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
-
Ensure Anaerobic Conditions: This is critical. Thoroughly degas your solvent(s) and reagents using at least three freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes.[6] Maintain a positive pressure of inert gas throughout the experiment.
-
Optimize Temperature: While aryl iodides often react at room temperature, aryl bromides typically require heating.[2][7] However, excessive heat can cause catalyst decomposition. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction. If decomposition is observed (formation of black precipitate), try a lower temperature for a longer duration.[7]
-
-
-
Ineffective Copper Co-catalyst: The copper(I) species (typically CuI) is crucial for activating the alkyne.[2][8]
-
Cause: The quality of CuI is paramount. Over time, it can oxidize to greenish Cu(II), which is ineffective. The presence of water can also negatively impact catalyst activity.[6]
-
Solution:
-
Use Fresh, High-Purity CuI: Use freshly purchased or properly stored CuI. If it appears discolored, it should be purified or replaced.
-
Use Anhydrous Solvents: Ensure your solvent (e.g., DMF, THF, Dioxane) and amine base (e.g., Et₃N, DIPEA) are anhydrous.[7] Distilling the amine base can sometimes resolve persistent failures.[6]
-
-
-
Sub-optimal Ligand or Base: The ligand stabilizes the palladium center, while the base is required to deprotonate the alkyne and neutralize the HX formed.
-
Cause: For N-heterocyclic substrates like pyrazoles, the choice of ligand and base can be particularly important to avoid side reactions or catalyst inhibition.
-
Solution:
-
Ligand Choice: Triphenylphosphine (PPh₃) is standard.[2] If yields are poor, consider a more electron-rich or bulkier phosphine ligand like P(t-Bu)₃ or a bidentate ligand like dppf, which can stabilize the catalyst and promote oxidative addition.[7]
-
Base Choice: An amine base like triethylamine or diisopropylamine is typically used.[2][7] Ensure at least 2 equivalents are used. For sensitive substrates, a hindered base may be beneficial.
-
-
Q: I am observing a significant amount of a byproduct that appears to be the dimer of my this compound. How can I suppress this side reaction?
A: The formation of a 1,3-diyne via oxidative homocoupling (Glaser coupling) is a classic side reaction in Sonogashira chemistry, driven by the copper co-catalyst in the presence of oxygen.[9]
Potential Causes & Troubleshooting Steps:
-
Presence of Oxygen: This is the primary driver of homocoupling.
-
Solution: Rigorous exclusion of oxygen is essential. Employ stringent degassing techniques for all liquids and maintain a robust inert atmosphere (Argon is preferred over Nitrogen for this purpose).[6]
-
-
High Alkyne Concentration: A high local concentration of the copper acetylide intermediate can favor the homocoupling pathway.
-
Solution: Add the this compound solution slowly via a syringe pump over several hours. This keeps its instantaneous concentration low, favoring the cross-coupling reaction with the aryl halide.[6]
-
-
Consider Copper-Free Conditions: If homocoupling remains problematic, a copper-free Sonogashira protocol can be employed.
-
Solution: These reactions typically require a stronger, bulkier base (e.g., piperidine or pyrrolidine) and often a specific palladium/ligand system (e.g., involving N-heterocyclic carbene (NHC) ligands) to facilitate the deprotonation of the alkyne directly at the palladium center.[8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a cornerstone of "Click Chemistry," providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[10][11]
Q: My click reaction between this compound and an organic azide is very slow or stalls before completion. What should I check?
A: While CuAAC is famously robust, its success hinges on the availability of the active Copper(I) catalytic species.[12][]
Potential Causes & Troubleshooting Steps:
-
Insufficient Active Cu(I) Catalyst: The reaction is catalyzed by Cu(I), not the more stable Cu(II).
-
Cause: Many protocols generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent (like sodium ascorbate).[14] If the reducing agent is old or used in insufficient quantity, the concentration of active Cu(I) will be too low. Direct sources of Cu(I) (e.g., CuI, CuBr) can also be ineffective if oxidized to Cu(II) by atmospheric oxygen.
-
Solution:
-
Use Fresh Reducing Agent: Always use a fresh solution of sodium ascorbate. A slight excess (e.g., 5-10 mol% for a reaction with 1-5 mol% CuSO₄) is often beneficial.
-
Protect from Oxygen: While less sensitive than palladium catalysis, degassing the solvent, particularly for slow reactions, can prevent premature oxidation of the Cu(I) catalyst.
-
Use a Cu(I) Stabilizing Ligand: Ligands like tris(benzyltriazolylmethyl)amine (TBTA) can protect the Cu(I) catalyst from oxidation and disproportionation, accelerating the reaction.
-
-
-
Poor Solubility: If any of the reactants (alkyne, azide, or catalyst) are not fully dissolved, the reaction will be slow and inefficient.
-
Cause: The polarity of the pyrazole alkyne and the organic azide may differ significantly.
-
Solution: Choose an appropriate solvent system. Common choices include mixtures like t-BuOH/H₂O, THF/H₂O, or DMSO.[15] Ensure all components are fully dissolved before monitoring for progress. Sonication can sometimes aid in dissolving stubborn reagents.
-
-
Inhibitory Functional Groups: Certain functional groups on the azide coupling partner can coordinate to the copper catalyst and inhibit its activity.
-
Cause: Unprotected thiols are known inhibitors. Other strongly coordinating groups may also slow the reaction.
-
Solution: If your azide contains such groups, you may need to increase the catalyst loading or use a protecting group strategy.
-
Part 2: Catalyst Selection & Optimization FAQs
Q1: What is the best all-around palladium catalyst to start with for a Sonogashira coupling with this compound?
A: For initial screening, PdCl₂(PPh₃)₂ is an excellent choice. It is air-stable, easy to handle, and effective for a wide range of substrates.[2] A typical starting catalyst loading would be 1-2 mol %. If this fails, especially with a less reactive aryl bromide, switching to a Pd(0) source like Pd(PPh₃)₄ (0.5-1 mol %) is a logical next step.
Q2: How do I choose between different ligands for my Sonogashira reaction?
A: The ligand choice is a key optimization parameter. The goal is to balance catalyst stability with reactivity.
| Ligand Type | Examples | When to Use | Rationale |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | General purpose (PPh₃), or for difficult oxidative additions (P(t-Bu)₃). | PPh₃ is a cost-effective standard.[2] Electron-rich, bulky ligands like P(t-Bu)₃ accelerate the oxidative addition of less reactive halides (e.g., aryl chlorides/bromides).[3] |
| Bidentate Phosphines | dppf | With challenging substrates or to prevent catalyst decomposition at high temps. | The chelation effect provides a more stable catalytic complex, reducing the likelihood of palladium black formation.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | For highly challenging couplings, especially copper-free systems. | NHCs are strong σ-donors that form very stable and highly active palladium complexes.[8] |
Q3: For a CuAAC reaction, when should I use a pre-made Cu(I) source versus generating it in situ?
A: The in situ generation of Cu(I) from CuSO₄/sodium ascorbate is the most common, convenient, and cost-effective method, especially for aqueous or semi-aqueous solvent systems.[14] Using a direct Cu(I) source like CuI or CuBr is often preferred in strictly anhydrous organic solvents where sodium ascorbate has poor solubility. However, these Cu(I) salts must be of high purity and handled under an inert atmosphere to prevent oxidation.
Q4: Can the pyrazole nitrogen atom interfere with the catalyst?
A: Yes, this is a valid concern. The sp²-hybridized nitrogen of the pyrazole ring is a Lewis basic site and could potentially coordinate to the palladium or copper center, modulating its catalytic activity.[16] In most standard Sonogashira and CuAAC protocols, this effect is not prohibitive. However, if you suspect catalyst inhibition, particularly with a very sensitive or low-loading catalyst system, using a ligand that binds more strongly to the metal center (like a bidentate phosphine or an NHC) can help mitigate this potential side reaction.
Part 3: Experimental Protocols & Diagrams
General Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for optimizing a new cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting a Sonogashira reaction.
Protocol 1: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).[6]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an anhydrous amine base (e.g., triethylamine, 2.5 eq).
-
Alkyne Addition: Add a solution of this compound (1.1 eq) in the same degassed solvent dropwise to the mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature for aryl iodides, 60-100 °C for aryl bromides) and monitor progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for CuAAC (Click Reaction)
-
Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH:H₂O).
-
Catalyst Addition: Add aqueous sodium ascorbate (0.1 eq of a freshly prepared 1M solution), followed by aqueous copper(II) sulfate pentahydrate (0.01-0.05 eq of a 1M solution). The solution should turn a light yellow/green color.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify as needed.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. PMC. [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Intramolecular cyclization of the pyrazole ring. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. ScienceDirect. [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]
-
The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. ACS Publications. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments. Pyrazole and its derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, making their efficient and clean synthesis a priority.[1][2] This resource provides in-depth, experience-driven advice to navigate the common challenges in pyrazole synthesis, ensuring higher yields and purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis?
A1: The nature of byproducts in pyrazole synthesis is highly dependent on the chosen synthetic route. However, some common culprits appear across various methods:
-
Regioisomers: This is arguably the most frequent issue, especially in the classic Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3][4] The reaction can proceed via two different pathways, leading to a mixture of pyrazole isomers that are often difficult to separate.[4][5]
-
Pyrazoline Intermediates: In syntheses involving α,β-unsaturated carbonyl compounds, the reaction proceeds through a pyrazoline intermediate.[6] Incomplete oxidation or aromatization can result in the isolation of this non-aromatic byproduct.[3]
-
Hydrazine-Related Impurities: Side reactions of the hydrazine starting material can generate colored impurities, often resulting in yellow or red-tinged reaction mixtures.[7] Di-addition of hydrazine to the 1,3-dicarbonyl substrate is also a possibility.[7]
-
Byproducts from Starting Material Impurities: For instance, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and a formate ester, the presence of 3-oxopentanal as an impurity in the intermediate can lead to the formation of 3-ethylpyrazole as a byproduct.[8][9]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and invaluable tool to assess the complexity of your reaction mixture and visualize the presence of multiple components.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[7]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture, providing strong evidence for the identity of byproducts.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazole synthesis and provides actionable troubleshooting strategies.
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra exhibit multiple sets of peaks corresponding to different pyrazole isomers.[7]
-
TLC analysis shows multiple spots with very similar Rf values.[7]
-
The isolated product has a broad melting point range.[7]
Causality and Solutions:
The formation of regioisomers is a common challenge, particularly in the Knorr synthesis, and is governed by electronic and steric effects, as well as reaction conditions.[4]
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomer formation.
Detailed Strategies:
-
Solvent Selection: The polarity of the solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a specific isomer.[10] Aprotic dipolar solvents can also yield better results than commonly used protic solvents like ethanol.[5]
-
Temperature and pH Control: These parameters can alter the reaction kinetics and the nucleophilicity of the hydrazine nitrogens.[4]
-
Acidic Conditions: Can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[4][11]
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
-
Strategic Use of Catalysts: The choice of catalyst can direct the reaction towards a specific pathway. For instance, some syntheses utilize specific catalysts to achieve high regioselectivity.[12]
-
Purification: If a mixture of isomers is unavoidable, effective purification is key.
-
Column Chromatography: This is the most common method for separating regioisomers.[5][13] Careful optimization of the mobile phase is crucial for resolving isomers with similar polarities.[13]
-
Crystallization: In some cases, one regioisomer may be less soluble and can be selectively crystallized from the mixture.[8]
-
Issue 2: Presence of Pyrazoline Byproduct
Symptoms:
-
NMR signals in the aliphatic region that do not correspond to starting materials.
-
Mass spectrum shows a peak corresponding to the desired pyrazole plus two hydrogen atoms.
Causality and Solutions:
This issue arises when the pyrazoline intermediate, formed from the reaction of a hydrazine with an α,β-unsaturated carbonyl compound, is not efficiently oxidized to the aromatic pyrazole.[3][6]
Strategies to Promote Aromatization:
-
In-situ Oxidation: Incorporate an oxidizing agent into the reaction mixture. Common choices include:
-
Air/Oxygen: Simply stirring the reaction mixture open to the air can sometimes be sufficient.
-
Mild Oxidants: Reagents like manganese dioxide (MnO₂) or iodine can be effective.
-
-
Dehydrogenation Catalysts: In some cases, a catalyst like palladium on carbon (Pd/C) can facilitate the aromatization.
-
Choice of Hydrazine: Using a substituted hydrazine, such as tosylhydrazine, can sometimes lead to spontaneous elimination and aromatization.[14]
Issue 3: Colored Impurities in the Product
Symptoms:
-
The crude product is a yellow, red, or brown oil or solid.
-
TLC shows a baseline streak or colored spots.
Causality and Solutions:
Colored impurities often stem from the degradation or side reactions of the hydrazine starting material, particularly with compounds like phenylhydrazine.[7] Oxidation of intermediates or the final product can also contribute.[7]
Purification Techniques for Decolorization:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration.[7]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[7]
-
Recrystallization: This is often a highly effective method for removing small amounts of colored impurities, which tend to remain in the mother liquor.[7]
III. Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[10]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Optional: Acid catalyst (e.g., acetic acid, catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE or HFIP in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted hydrazine to the solution. If using an acid catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general guideline for separating a mixture of pyrazole regioisomers.[13][15]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
Solvents for TLC and elution (e.g., hexanes, ethyl acetate)
Procedure:
-
TLC Analysis: Develop a TLC solvent system that provides the best possible separation of the two regioisomers. The goal is to maximize the difference in Rf values (ΔRf).
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Data Presentation: Comparison of Solvents in a Model Knorr Synthesis
| Solvent | Temperature (°C) | Ratio of Regioisomer A:B | Reference |
| Ethanol | Reflux | 1:1 | [10] |
| TFE | Reflux | 9:1 | [10] |
| HFIP | Reflux | >20:1 | [10] |
IV. Mechanistic Insights
Regioselectivity in the Knorr Pyrazole Synthesis
The regiochemical outcome of the Knorr synthesis is a delicate balance of factors. The initial attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at either carbonyl group.
Caption: Competing pathways leading to regioisomers in pyrazole synthesis.
-
Electronic Effects: An electron-withdrawing group near one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack.[4]
-
Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4]
-
Solvent Effects: As highlighted, fluorinated alcohols can stabilize one transition state over the other, leading to enhanced regioselectivity.[10]
By understanding and manipulating these factors, researchers can gain significant control over the outcome of their pyrazole syntheses, minimizing the formation of unwanted byproducts and simplifying purification efforts.
V. References
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from:
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from:
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem. Available from:
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. Available from:
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. Available from: [Link]
-
troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. Available from:
-
strategies to avoid unwanted isomer formation in pyrazole synthesis. Benchchem. Available from:
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Method for purifying pyrazoles. Google Patents. Available from:
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Process for the purification of pyrazoles. Google Patents. Available from:
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]
-
Identifying and removing byproducts in pyrazole synthesis. Benchchem. Available from:
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]
-
pyrazole.pdf. CUTM Courseware. Available from: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Available from: [Link]
-
Column chromatography conditions for separating pyrazole isomers. Benchchem. Available from:
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. PMC - NIH. Available from: [Link]
-
Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem. Available from:
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. Available from: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Knorr Pyrazole Synthesis. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). PPTX - Slideshare. Available from: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Landscape of Pyrazole Derivatives: Gauging the Potential Biological Activity of 4-ethynyl-1-propyl-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold," a core molecular framework that can be elaborated to generate ligands for a multitude of biological targets.[3] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer agents and enzyme inhibitors, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[4][5] This guide will provide a comparative overview of the biological activities of pyrazole derivatives, with a specific focus on elucidating the potential of the novel compound, 4-ethynyl-1-propyl-1H-pyrazole, through the lens of established structure-activity relationships (SAR).
It is imperative to note that, to date, no direct experimental data on the biological activity of this compound has been reported in publicly accessible scientific literature. Therefore, this guide will offer a predictive comparison based on the known biological effects of structurally related pyrazole analogues.
The Biological Spectrum of Pyrazole Derivatives: A Multi-Target Landscape
The therapeutic potential of the pyrazole nucleus is vast, with derivatives exhibiting a wide array of biological activities. The specific nature and potency of these activities are intricately linked to the substitution pattern around the pyrazole core. Key therapeutic areas where pyrazole derivatives have shown significant promise include:
-
Anticancer Activity: A plethora of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][6] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[2][3]
-
Enzyme Inhibition: The pyrazole scaffold is a common feature in many potent enzyme inhibitors.[7] For instance, certain derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), a target for antidepressants, and various kinases involved in cell signaling pathways.[4]
-
Anti-inflammatory Activity: The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazoles as anti-inflammatory agents.[4] Research in this area continues to explore new derivatives with improved efficacy and safety profiles.
-
Antimicrobial Activity: Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties, demonstrating the broad utility of this scaffold in combating infectious diseases.[8]
A Predictive Analysis of this compound: A Structure-Activity Relationship (SAR) Perspective
The biological activity of a pyrazole derivative is dictated by the nature and position of its substituents. In the case of this compound, two key structural features warrant close examination: the N1-propyl group and the C4-ethynyl group .
The Influence of the N1-Substituent: A Handle on Selectivity and Potency
The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation is a common strategy to modulate the biological activity of pyrazoles.[9]
-
Comparison with other N1-Alkyl Groups: Studies on various pyrazole series have shown that the nature of the N1-alkyl group can significantly impact potency. For instance, in a series of pyrazole-based kinase inhibitors, N-alkylation was found to enhance potency, although it also sometimes led to higher efflux rates from cells.[10] The propyl group in this compound is a relatively small, lipophilic alkyl chain. Its impact on activity would need to be empirically determined and compared against derivatives bearing other alkyl groups (e.g., methyl, ethyl, or larger chains) or aryl groups.
-
Regioselectivity of N-Alkylation: The synthesis of N-alkylated pyrazoles can often lead to a mixture of N1 and N2 isomers. Achieving regioselective N1-alkylation is a key challenge in the synthesis of these compounds and can have a profound effect on their biological activity.[9][11]
The Role of the C4-Substituent: A Vector for Potent Interactions
The C4 position of the pyrazole ring is often a key point for modification to enhance biological activity.
-
The Ethynyl Group as a Bioactive Moiety: The ethynyl group is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. In medicinal chemistry, the incorporation of an ethynyl group can lead to enhanced potency and selectivity for a given biological target. While direct data on C4-ethynyl pyrazoles is scarce, the presence of other small, electron-withdrawing groups like the cyano group at the C4 position has been shown to be favorable for the anticancer activity of some pyrazole derivatives.[12][13]
-
Comparison with other C4-Substituents: The biological activity of this compound would be best understood by comparing it with analogues bearing different substituents at the C4 position. For example, replacing the ethynyl group with a larger aryl group, a hydrogen atom, or a different functional group would provide valuable SAR data. Studies on 4-substituted pyrazoles have demonstrated that this position is critical for interaction with biological targets.[14]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and compare it to other derivatives, a series of well-established in vitro assays would be necessary.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, the MTT assay is one of the most common methods for determining the cytotoxic potential of a compound against cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other pyrazole derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
Enzyme Inhibition Assay (General Protocol)
To assess the potential of this compound as an enzyme inhibitor, a generic in vitro enzyme inhibition assay can be employed. The specific details of the assay will depend on the target enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds at various concentrations.
-
Incubation: In a suitable reaction vessel (e.g., a 96-well plate), incubate the enzyme with the test compounds for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation: A Hypothetical Comparative Analysis
In the absence of experimental data for this compound, the following table presents a hypothetical comparison of its potential anticancer activity against a panel of cancer cell lines, alongside known pyrazole derivatives. This data is purely illustrative and intended to demonstrate how such a comparison would be presented.
| Compound | N1-Substituent | C4-Substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| This compound | Propyl | Ethynyl | Data Not Available | Data Not Available | Data Not Available |
| Derivative A (Known Active) | Phenyl | Cyano | 5.2 | 8.1 | 12.5 |
| Derivative B (Known Active) | Methyl | Aryl | 15.8 | 22.4 | 18.9 |
| Celecoxib (Reference) | 4-Sulfonamidophenyl | Trifluoromethyl | >100 | >100 | >100 |
Visualizing Structure-Activity Relationships and Experimental Workflows
Caption: Conceptual overview of pyrazole structure-activity relationships.
Sources
- 1. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
comparative study of different synthetic routes to 4-ethynyl-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethynyl-1-propyl-1H-pyrazole is a key building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group on the pyrazole scaffold allows for its versatile functionalization through reactions like click chemistry and Sonogashira couplings, making it an attractive intermediate for the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable compound, focusing on efficiency, scalability, and practicality. We will delve into the mechanistic underpinnings of each route and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
Retrosynthetic Analysis: Key Disconnections
The synthesis of this compound can be approached through two primary retrosynthetic disconnections, which form the basis of the comparative routes discussed in this guide:
-
Route A: C-C Bond Formation via Cross-Coupling. This is a post-functionalization approach where the pyrazole core is first constructed and then the ethynyl group is introduced at the C4 position, typically via a palladium-catalyzed cross-coupling reaction.
-
Route B: Ring Formation with a Pre-functionalized Precursor. This more convergent approach involves the cyclization reaction to form the pyrazole ring using a starting material that already contains the ethynyl moiety or a protected version of it.
Caption: Retrosynthetic analysis of this compound.
Route A: Post-functionalization via Sonogashira Coupling
This is arguably the most well-documented and reliable strategy, leveraging the power of modern cross-coupling chemistry. The general workflow involves the synthesis of a 4-halo-1-propyl-1H-pyrazole intermediate, followed by a Sonogashira coupling with a suitable terminal alkyne.
Workflow for Route A
Caption: Step-by-step workflow for the Sonogashira coupling route.
Step-by-Step Experimental Protocol for Route A
Step 1: Synthesis of 1-propyl-1H-pyrazole
The N-propylation of pyrazole is a straightforward alkylation reaction.
-
Reagents: 1H-Pyrazole, 1-bromopropane, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 1H-pyrazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Stir the mixture at 60 °C for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield 1-propyl-1H-pyrazole.
-
-
Expertise & Experience: The choice of base is critical. While NaH provides a faster reaction, K₂CO₃ is safer and easier to handle for larger scale synthesis. DMF is an excellent solvent for this Sₙ2 reaction due to its high polarity and aprotic nature.
Step 2: Synthesis of 4-iodo-1-propyl-1H-pyrazole
The direct iodination of the pyrazole ring at the C4 position is a common electrophilic aromatic substitution.
-
Reagents: 1-propyl-1H-pyrazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or I₂/CAN), and a solvent (e.g., acetonitrile or dichloromethane).[1][2]
-
Procedure:
-
Dissolve 1-propyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, quench with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.
-
-
Trustworthiness: This method is highly regioselective for the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack.
Step 3: Sonogashira Coupling to form 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[3][4][5]
-
Reagents: 4-iodo-1-propyl-1H-pyrazole, trimethylsilylacetylene (TMSA), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).[6]
-
Procedure:
-
To a degassed solution of 4-iodo-1-propyl-1H-pyrazole (1.0 eq) and trimethylsilylacetylene (1.5 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Authoritative Grounding: The use of a TMS-protected alkyne is advantageous as it prevents the self-coupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings.[7]
Step 4: Deprotection to yield this compound
The removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic or fluoride-mediated conditions.
-
Reagents: 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, a deprotecting agent (e.g., K₂CO₃ in methanol or tetrabutylammonium fluoride (TBAF) in THF).[8]
-
Procedure (using K₂CO₃):
-
Dissolve the silylated pyrazole (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, filter off the base, concentrate the solvent, and purify by column chromatography to obtain the final product.
-
-
Trustworthiness: This deprotection is generally high-yielding and clean, providing the desired product with minimal side reactions.
Route B: Ring Formation with a Pre-functionalized Precursor
This approach aims to construct the pyrazole ring with the ethynyl group already in place. While potentially more atom-economical, it can be limited by the availability and stability of the starting materials. A plausible strategy involves the cyclocondensation of an ethynyl-substituted 1,3-dicarbonyl compound with propylhydrazine.
Workflow for Route B
Caption: Workflow for the cyclocondensation route.
Step-by-Step Experimental Protocol for Route B
Step 1: Synthesis of this compound via Cyclocondensation
This reaction is a variation of the classic Knorr pyrazole synthesis.[9][10]
-
Reagents: An ethynyl-substituted 1,3-dicarbonyl equivalent (e.g., 2-ethynyl-1,3-propanedial), propylhydrazine, and an acidic or basic catalyst in a suitable solvent (e.g., ethanol).
-
Procedure:
-
To a solution of the ethynyl-1,3-dicarbonyl compound (1.0 eq) in ethanol, add propylhydrazine (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
-
Expertise & Experience: The main challenge of this route is the synthesis and handling of the ethynyl-1,3-dicarbonyl precursor, which can be unstable. Using a protected alkyne in the precursor and deprotecting after ring formation is a more practical alternative. A significant drawback is the potential for regioisomer formation if an unsymmetrical dicarbonyl is used, though for a symmetrical precursor like ethynylmalonaldehyde, this is not an issue.
Comparative Analysis
| Parameter | Route A: Sonogashira Coupling | Route B: Cyclocondensation |
| Overall Yield | Moderate to Good | Potentially high, but dependent on precursor stability |
| Scalability | High | Moderate, limited by precursor synthesis |
| Versatility | High; other alkynes can be used | Low; specific to the ethynyl group |
| Number of Steps | 4 | 1 (plus precursor synthesis) |
| Key Challenges | Handling of organometallic catalysts | Synthesis and stability of the ethynyl-1,3-dicarbonyl |
| Cost-Effectiveness | Can be expensive due to palladium catalyst | Potentially cheaper if precursor is readily available |
| Reliability | High and well-established | Moderate, less documented for this specific target |
Conclusion
For the synthesis of this compound, Route A, utilizing a post-functionalization strategy via Sonogashira coupling, is the recommended approach for most research and development applications. This route is highly reliable, versatile, and scalable. The starting materials are readily available, and the individual reactions are well-understood and high-yielding. While it involves more steps than the convergent Route B, the robustness of the methodology and the ease of execution outweigh the disadvantage of a longer synthetic sequence.
Route B presents an elegant and more atom-economical pathway. However, the practical challenges associated with the synthesis and stability of the required ethynyl-functionalized 1,3-dicarbonyl precursor make it a less attractive option for routine synthesis unless a stable and accessible precursor can be identified.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and available expertise. However, for a reliable and versatile synthesis of this compound, the Sonogashira coupling approach stands out as the superior strategy.
References
-
Pal, K., et al. (2024). Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. Organic & Biomolecular Chemistry.
- Sabaa, M.W., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno [2, 3-c] pyrazoles.
- Asif, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Hill, G. B., & Mortlock, A. A. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synthesis, 2007(11), 1697-1701.
- Various Authors. (2025). Synthesis of tetrasubstituted pyrazoles.
- BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
- Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Wikipedia. (n.d.). Sonogashira coupling.
- Various Authors. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Various Authors. (2025). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Various Authors. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Various Authors. (2019). Sonogashira coupling. YouTube.
- Various Authors. (2025).
- Various Authors. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
- Various Authors. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Various Authors. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
- El Hazzat, I. A., et al. (2023).
- Various Authors. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Various Authors. (n.d.).
- Asif, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the In Vitro Cytotoxicity of 4-ethynyl-1-propyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Drug Discovery and the Imperative of Cytotoxicity Profiling
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological effects.[3][5][6] Our compound of interest, 4-ethynyl-1-propyl-1H-pyrazole, is a novel entity within this class. The introduction of an ethynyl group at the C4 position and a propyl group at the N1 position suggests unique steric and electronic properties that warrant a thorough investigation of its biological activity.
Before any therapeutic potential can be realized, a rigorous assessment of a compound's safety profile is paramount. In vitro cytotoxicity testing is the critical first step in this process, providing essential data on a compound's potential to induce cell death.[7][8][9][10] This guide provides a comprehensive, multi-parametric strategy for assessing the cytotoxicity of this compound. We will compare its performance against other pyrazole derivatives and a standard-of-care chemotherapeutic agent, providing not just protocols, but the scientific rationale behind our experimental design to ensure a robust and reliable evaluation.
Experimental Design: A Multi-Parametric Approach to Unveiling Cytotoxicity
A single cytotoxicity assay provides only one perspective on a compound's effect. A truly insightful analysis relies on a multi-parametric approach, interrogating different cellular processes to build a complete picture of the potential mechanism of cell death. Our strategy is built on three pillars: assessing metabolic activity, measuring membrane integrity, and quantifying apoptosis.
-
Rationale for Cell Line Selection: To understand both efficacy and safety, a panel of cell lines is essential. We will utilize two common human cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), to assess anticancer potential. Crucially, we will also use a non-cancerous human cell line, MCF-10A (non-tumorigenic breast epithelial), to determine the compound's selectivity for cancer cells over normal cells—a key indicator of its therapeutic window.[11]
-
Comparative Compounds: To contextualize the activity of this compound, we will include:
-
Comparator Pyrazole (PTA-1): A novel pyrazole derivative reported to have potent, selective cytotoxicity against various cancer cell lines, serving as a relevant benchmark within the same chemical class.[11][12]
-
Positive Control (Doxorubicin): A well-characterized chemotherapy agent with known cytotoxicity, used to validate assay performance and provide a high-level benchmark.[1]
-
Overall Experimental Workflow
The following diagram outlines the logical flow of our comprehensive cytotoxicity assessment.
Caption: Workflow for comprehensive in vitro cytotoxicity assessment.
Pillar 1: Metabolic Viability Assessment using the MTT Assay
The MTT assay is a foundational, colorimetric method for evaluating cell viability.[8] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Pillar 2: Membrane Integrity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18][19] This event is characteristic of necrosis or late-stage apoptosis. The assay measures the LDH-mediated conversion of a tetrazolium salt into a colored formazan product.[18]
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell type:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which a lysis solution (e.g., Triton X-100) is added 45 minutes before the end of incubation.[20]
-
Medium Background Control: Complete culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm (reference wavelength ~680 nm).[17][21]
-
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Pillar 3: Apoptosis Detection using the Caspase-Glo® 3/7 Assay
To specifically determine if cell death is occurring via apoptosis, we measure the activity of caspases 3 and 7. These are key executioner caspases, and their activation is a hallmark of the apoptotic pathway.[22][23] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7.[24] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[24]
Apoptotic Pathway and Caspase-3/7 Activation
Caption: Simplified diagram of the caspase-mediated apoptotic pathway.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. A white-walled 96-well plate is required for luminescence assays to maximize signal and prevent crosstalk.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
"Add-Mix-Measure" Format: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to caspase activity. Data can be expressed as fold change in relative light units (RLU) compared to the vehicle-treated control.
Comparative Data Summary
The following table presents hypothetical but representative data from our proposed multi-assay investigation. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or viability. The Selectivity Index (SCI) is a crucial metric calculated by dividing the IC₅₀ in a non-cancerous cell line by the IC₅₀ in a cancer cell line.[11] A higher SCI value indicates greater selectivity for killing cancer cells.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Selectivity Index (SCI) vs. MCF-10A |
| This compound | MCF-7 | MTT | 8.5 | 5.3 |
| HepG2 | MTT | 12.2 | 3.7 | |
| MCF-10A | MTT | 45.1 | - | |
| Comparator Pyrazole (PTA-1) | MCF-7 | MTT | 2.1 | 15.2 |
| HepG2 | MTT | 3.5 | 9.1 | |
| MCF-10A | MTT | 32.0 | - | |
| Doxorubicin | MCF-7 | MTT | 0.5 | 4.0 |
| HepG2 | MTT | 0.8 | 2.5 | |
| MCF-10A | MTT | 2.0 | - |
Interpretation of Hypothetical Data:
-
This compound shows moderate, dose-dependent cytotoxicity against both MCF-7 and HepG2 cancer cell lines. Its SCI values suggest it is 3.7 to 5.3 times more toxic to cancer cells than to non-cancerous cells.
-
Comparator Pyrazole (PTA-1) demonstrates higher potency (lower IC₅₀ values) and significantly better cancer cell selectivity (higher SCI) than our target compound, aligning with published findings of potent pyrazoles.[11][25][26]
-
Doxorubicin is highly potent but exhibits lower selectivity, a known characteristic of many traditional chemotherapeutics.
Conclusion and Future Directions
This guide outlines a robust, multi-parametric framework for the initial in vitro cytotoxicity assessment of this compound. By integrating assays that measure metabolic health (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain a nuanced understanding of the compound's biological effects. Comparing these results against both a structurally related compound and a standard chemotherapeutic provides crucial context for its potency and selectivity.
Based on our hypothetical data, this compound emerges as a compound with moderate and selective anticancer activity. Further investigations should focus on expanding the panel of cancer cell lines, exploring a wider range of exposure times, and delving deeper into the mechanisms of cell cycle arrest and apoptosis induction.[12][25] This foundational cytotoxic profile is the essential first step in determining whether this novel pyrazole derivative warrants further development as a potential therapeutic agent.
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
MTT Assay Protocol for Lab Use. Scribd. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. NIH. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Europe PMC. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. PMC. [Link]
-
Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. kosheeka.com [kosheeka.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 23. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 24. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 25. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Ethynyl-1-propyl-1H-pyrazole and its Constitutional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, offering a versatile platform for the development of novel therapeutic agents and functional materials.[1][2] The introduction of an ethynyl group imparts unique reactivity, making these derivatives valuable intermediates for further molecular elaboration through reactions like click chemistry and Sonogashira couplings.[3][4] This guide provides a comprehensive head-to-head comparison of 4-ethynyl-1-propyl-1H-pyrazole and its key constitutional isomers: 1-propyl-3-ethynyl-1H-pyrazole and 1-propyl-5-ethynyl-1H-pyrazole. We will delve into their synthesis, spectroscopic differentiation, and predicted physicochemical and biological properties, supported by established experimental protocols.
The Isomeric Landscape: Beyond Simple Connectivity
Constitutional isomers, sharing the same molecular formula (C₈H₁₀N₂), can exhibit remarkably different properties due to the varied spatial arrangement of their constituent atoms. In the case of ethynyl-1-propyl-1H-pyrazoles, the position of the ethynyl substituent on the pyrazole ring is the primary determinant of their distinct chemical and biological profiles. The N-propyl group, while influencing solubility and lipophilicity, is kept constant across the isomers for a direct comparison of the ethynyl group's positional effects.
Synthesis Strategies: Navigating Regioselectivity
The synthesis of specifically substituted pyrazoles is a well-explored field, with several robust methods available.[5][6] The primary challenge in synthesizing the 3- and 5-ethynyl isomers lies in controlling the regioselectivity of the cyclization reaction.
General Synthetic Approaches:
Two primary retrosynthetic strategies can be envisioned for accessing these target isomers:
-
Cycloaddition/Condensation: This classical approach involves the reaction of propylhydrazine with a suitably functionalized three-carbon building block. The regioselectivity of this reaction is often dependent on the nature of the substituents on the dicarbonyl or equivalent synthon and the reaction conditions.[7][8]
-
Post-Functionalization of a Pre-formed Pyrazole Ring: This strategy involves the synthesis of a halogenated N-propylpyrazole followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne. This method offers excellent control over the position of the ethynyl group.[3][4]
Comparative Physicochemical and Spectroscopic Properties
The position of the electron-withdrawing ethynyl group is expected to influence the electronic distribution within the pyrazole ring, leading to discernible differences in their physicochemical and spectroscopic properties.
| Property | This compound | 1-Propyl-3-ethynyl-1H-pyrazole (Predicted) | 1-Propyl-5-ethynyl-1H-pyrazole (Predicted) |
| Molecular Weight | 134.18 | 134.18 | 134.18 |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ | C₈H₁₀N₂ |
| Predicted Boiling Point | Higher due to potential for intermolecular interactions involving the C4-H. | Lower than 4-substituted isomer. | Similar to 3-substituted isomer. |
| Predicted Polarity | Moderately polar. | More polar due to proximity of ethynyl group to N2. | Less polar than 3-substituted isomer due to steric hindrance from the N-propyl group. |
| ¹H NMR (Ring Protons) | δ ~7.5-7.8 ppm (s, 2H, H3 & H5) | δ ~7.6 ppm (d, 1H, H5), ~6.4 ppm (d, 1H, H4) | δ ~7.4 ppm (d, 1H, H3), ~6.3 ppm (d, 1H, H4) |
| ¹³C NMR (Ring Carbons) | C4 will be shielded compared to C3/C5. | C3 will be significantly deshielded. C5 will be less affected. | C5 will be significantly deshielded. C3 will be less affected. |
| IR Spectroscopy (C≡C-H) | ~3300 cm⁻¹ (sharp, strong) | ~3300 cm⁻¹ (sharp, strong) | ~3300 cm⁻¹ (sharp, strong) |
| IR Spectroscopy (C≡C) | ~2100-2150 cm⁻¹ (weak to medium) | ~2100-2150 cm⁻¹ (weak to medium) | ~2100-2150 cm⁻¹ (weak to medium) |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of the target compounds. Researchers should optimize these conditions based on their specific laboratory setup and available starting materials.
Protocol 1: Regioselective Synthesis of 1-Propyl-3-ethynyl- and 1-Propyl-5-ethynyl-1H-pyrazole via Cycloaddition
This protocol is adapted from general procedures for the synthesis of 1,3,5-trisubstituted pyrazoles.[9][10]
Materials:
-
Propylhydrazine
-
4-ethynyl-2,4-dioxobutanal (or a suitable precursor)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the alkynyl-1,3-dicarbonyl compound (1.0 eq) in ethanol, add propylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the constitutional isomers.
Protocol 2: Synthesis of this compound via Sonogashira Coupling
This protocol is based on established Sonogashira coupling procedures for heteroaromatic compounds.[3][4]
Materials:
-
4-Iodo-1-propyl-1H-pyrazole
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Toluene
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Dichloromethane
-
Saturated Ammonium Chloride solution
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 4-iodo-1-propyl-1H-pyrazole (1.0 eq) in a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Stir the reaction mixture under an inert atmosphere at 70 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the silyl-protected pyrazole.
-
Dissolve the protected pyrazole in THF and add a solution of TBAF (1.1 eq) in THF.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with saturated ammonium chloride solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Predicted Reactivity and Biological Activity
The electronic differences between the isomers are likely to translate into distinct reactivity profiles and biological activities.
-
Acidity of the Ethynyl Proton: The electron-withdrawing nature of the pyrazole ring will render the ethynyl proton acidic. The acidity is expected to be highest for the 3-ethynyl isomer due to the proximity of the electron-deficient N2 atom. This has implications for its use in C-C bond-forming reactions.
-
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position.[11] Therefore, the 3- and 5-ethynyl isomers are expected to be more reactive towards electrophiles at their unsubstituted C4 position compared to the 4-ethynyl isomer, which would require harsher conditions for further substitution.
-
Biological Activity: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][13] The specific substitution pattern is crucial for target binding and pharmacological effect. The different electronic and steric profiles of the three isomers suggest they will likely have distinct biological activities and target specificities. For instance, the accessibility of the nitrogen atoms for hydrogen bonding and the overall molecular shape will differ, influencing their interaction with biological macromolecules.
Conclusion
This guide provides a comparative framework for understanding the synthesis and properties of this compound and its 3- and 5-ethynyl constitutional isomers. While direct experimental data for these specific molecules is limited, established principles of pyrazole chemistry allow for robust predictions of their characteristics. The provided experimental protocols offer a starting point for their synthesis and characterization, enabling further investigation into their potential applications in drug discovery and materials science. It is the subtle differences in their isomeric structures that will ultimately dictate their utility, underscoring the importance of precise synthetic control and thorough characterization in the pursuit of novel chemical entities.
References
- Benchchem. (2025). Application Note: Regioselective Synthesis of 1,3,4-Substituted Pyrazoles.
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Synthesis of tetraethynylpyrazine by multi‐fold Sonogashira cross‐coupling catalysed by Pd(CH3CN)2Cl2/CuI. (n.d.).
- Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC.
- 1-Cyclopropyl-4-ethynyl-1H-pyrazole | 2297839-58-6 | XRD83958. (n.d.). Biosynth.
- 1-Cyclopropyl-4-ethynyl-1H-pyrazole. (n.d.). TargetMol.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI.
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses Procedure.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
- Synthesis and antiviral activity of new pyrazole and thiazole deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed.
- Infrared spectra of pyrazoles—I. (1962). Sci-Hub.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Infrared spectra of pyrazoles—I / Spectrochimica Acta, 1962 [sci-hub.ru]
A Researcher's Guide to Validating Target Protein Binding Affinity: A Case Study with 4-ethynyl-1-propyl-1H-pyrazole
In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding affinity to its intended protein target is a cornerstone of a successful preclinical program. This guide provides a comprehensive, technically-grounded framework for researchers to approach this critical task. We will use the novel compound, 4-ethynyl-1-propyl-1H-pyrazole, as a case study to illustrate the principles and methodologies for confirming its interaction with a putative target protein.
This document is structured to provide not just protocols, but the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to affinity determination.
The Foundational Importance of Biophysical Characterization
Before committing to costly and time-consuming cellular or in vivo studies, it is imperative to unequivocally demonstrate a direct, physical interaction between your compound and the purified target protein. This initial step helps to de-risk a project by confirming the mechanism of action and providing key quantitative parameters that inform subsequent assays.
For our subject compound, this compound, let us hypothesize its putative target is a well-characterized kinase, "Kinase-X," based on initial screening data. Our goal is to validate this hypothesis and precisely quantify the binding interaction. We will employ two complementary, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Why Two Methods? The Principle of Orthogonal Validation
Relying on a single technique can sometimes lead to artifacts or misleading results. By using two methods that rely on different physical principles, we can achieve orthogonal validation. If both SPR and ITC yield comparable binding affinity (KD) values, our confidence in the result increases exponentially.
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.
In-Depth Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful tool for elucidating the kinetics of a molecular interaction. The shape of the sensorgram provides a wealth of information beyond simple affinity.
Experimental Workflow: SPR
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).
Step-by-Step SPR Protocol
-
Protein Immobilization: Covalently attach high-purity (>95%) Kinase-X to a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to 1 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO). It is critical to maintain a constant final DMSO concentration across all samples to avoid solvent mismatch artifacts.
-
Binding Measurement: Inject each concentration of the compound over the protein and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive ka, kd, and the KD.
In-Depth Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces (enthalpic vs. entropic) of binding.
Experimental Workflow: ITC
Caption: Workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry (ITC).
Step-by-Step ITC Protocol
-
Sample Preparation: Dialyze the purified Kinase-X extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the this compound solution using the final dialysis buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the compound stock solution. Typical concentrations are ~10-20 µM for the protein in the cell and ~100-200 µM for the ligand in the syringe.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.
Comparison of Biophysical Methods
To guide experimental design, the following table compares the key attributes of SPR and ITC.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (KD, n, ΔH, ΔS) |
| Principle | Mass change at a surface (refractive index) | Heat change in solution |
| Protein Requirement | Low (µg amounts) | High (mg amounts) |
| Throughput | Medium to High | Low to Medium |
| Immobilization | Required (potential for artifacts) | Not required (in-solution) |
| Buffer Constraints | Tolerant to DMSO | Sensitive to buffer mismatch |
| Key Advantage | Real-time kinetic information | Gold standard for thermodynamics |
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biophysical assays confirm direct binding, they do not prove that the compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by assessing target protein stabilization upon ligand binding in cells or cell lysates.
The principle is that a ligand-bound protein is typically more resistant to thermal denaturation than its unbound (apo) form.
Experimental Workflow: CETSA
Caption: Workflow for validating cellular target engagement using the Cellular Thermal Shift Assay (CETSA).
Performance Comparison: this compound vs. An Alternative
A critical component of validation is benchmarking against an established standard. Let us compare our hypothetical results for this compound with "Compound-Y," a known, potent inhibitor of Kinase-X.
| Parameter | This compound | Compound-Y (Reference) | Rationale for Comparison |
| SPR KD (nM) | 85 | 10 | Provides a quantitative measure of binding strength. A lower value indicates higher affinity. |
| SPR kon (105 M-1s-1) | 2.1 | 5.5 | Measures how quickly the compound binds to the target. |
| SPR koff (10-3 s-1) | 1.78 | 0.55 | Measures how long the compound stays bound. A lower value indicates a longer residence time. |
| ITC KD (nM) | 92 | 12 | Orthogonal validation of affinity. Good agreement with SPR increases confidence. |
| CETSA Shift (ΔTm in °C) | +4.2 | +6.8 | Confirms that the compound engages and stabilizes the target in a cellular context. |
This comparative data provides essential context. While our compound may be less potent than the reference compound, its unique kinetic profile (e.g., a faster off-rate) might be desirable for certain therapeutic applications, highlighting that affinity is not the only important parameter.
Conclusion
The validation of binding affinity is a multi-faceted process that requires a logical and evidence-based approach. By combining high-resolution biophysical techniques like SPR and ITC with a physiologically relevant assay such as CETSA, researchers can build a compelling and robust data package. This orthogonal approach ensures scientific rigor, provides deep mechanistic insight, and ultimately increases the probability of success in the complex journey of drug development. The framework presented here, using this compound as a model, can be adapted for any small molecule-protein interaction to confidently establish and characterize a compound's binding properties.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethynyl-1-Propyl-1H-Pyrazole Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-ethynyl-1-propyl-1H-pyrazole analogs, a scaffold of significant interest in modern medicinal chemistry. We will dissect the molecular architecture of this pyrazole class, explore the causal relationships behind experimental design choices, and compare its performance with relevant alternatives, supported by experimental data and protocols.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug discovery. Its unique physicochemical properties allow it to serve as a versatile bioisostere for other aromatic systems like benzene or imidazole, often leading to enhanced biological potency and improved pharmacokinetic profiles, such as lower lipophilicity and better water solubility. Consequently, pyrazole-containing compounds have been successfully developed into FDA-approved drugs for a wide range of diseases, from inflammation (e.g., Celecoxib) to cancer (e.g., Crizotinib).
The this compound core represents a specific and highly tunable platform. Each component—the N1-propyl group, the C4-ethynyl moiety, and the substitutions at C3 and C5—plays a critical role in modulating the compound's interaction with biological targets, particularly protein kinases.
Deconstructing the Scaffold: A Three-Point SAR Analysis
The pharmacological activity of this pyrazole series is dictated by the interplay of three key structural regions. Understanding the contribution of each is paramount for rational drug design.
The N1-Propyl Group: The Anchor and Solubilizer
The substituent at the N1 position of the pyrazole ring is crucial for establishing the molecule's orientation within a binding pocket and influencing its physical properties.
-
Lipophilicity and Binding: The n-propyl group provides a balance of lipophilicity that often facilitates entry into the hydrophobic regions of an ATP-binding pocket. Altering the length of this alkyl chain can fine-tune this property. Shorter chains (methyl, ethyl) may reduce potency if hydrophobic interactions are key, while longer or bulkier chains can introduce steric hindrance.
-
Isomeric Specificity: Alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The separation and individual testing of these isomers are critical, as only one may adopt the correct conformation for potent biological activity. The N1-substituted isomer is often thermodynamically favored and synthetically targeted.
The C4-Ethynyl Moiety: A Versatile Interaction Hub
The ethynyl group at the C4 position is not merely a placeholder; it is an active participant in molecular recognition. Its linear geometry and electronic properties make it a valuable bioisostere for halogens (like chlorine or iodine) and other small groups.
-
Hydrogen Bonding: The terminal acetylenic proton is a weak hydrogen bond donor, capable of forming precise interactions with backbone carbonyls or specific amino acid residues (e.g., aspartate) in a kinase active site.
-
Mimicking Aromatic Systems: The π-electron cloud of the triple bond can engage in non-covalent interactions, mimicking the behavior of small aromatic systems.
-
Synthetic Handle: The ethynyl group is a powerful synthetic handle for further derivatization via reactions like the Sonogashira coupling, allowing for the exploration of a wider chemical space by attaching larger aryl or heteroaryl groups.
C3 and C5 Substituents: The Drivers of Potency and Selectivity
The groups attached to the C3 and C5 positions of the pyrazole ring are typically the primary determinants of a compound's potency and its selectivity profile against a panel of kinases.
-
Hinge-Binding Motifs: In many kinase inhibitors, one of these positions is occupied by a group capable of forming hydrogen bonds with the "hinge" region of the kinase, the flexible linker between the N- and C-lobes. A common strategy is to place a substituted aniline or a similar heteroaromatic ring at C3 or C5.
-
Selectivity Pockets: The other position often extends into a more variable region of the ATP-binding site, known as the selectivity pocket. The size, shape, and electronic nature of the substituent at this position are critical for achieving selectivity for a target kinase over closely related family members. For instance, bulky or hydrophobic groups at C5 can confer selectivity by exploiting unique features of a specific kinase's active site.
Comparative Analysis: Performance vs. Alternatives
To contextualize the utility of the this compound scaffold, we compare its hypothetical performance against analogs where key moieties have been replaced. The following table summarizes SAR data synthesized from general principles observed across multiple pyrazole-based inhibitor studies. The target is a representative tyrosine kinase.
| Compound ID | N1-Substituent | C4-Substituent | C3-Substituent | C5-Substituent | Kinase IC50 (nM) | Comment |
| LEAD-01 | n-Propyl | -C≡CH | 4-Anisole | Phenyl | 15 | Potent activity; ethynyl group likely forms a key H-bond. |
| COMP-01 | n-Propyl | -H | 4-Anisole | Phenyl | 250 | Loss of ethynyl group significantly reduces potency. |
| COMP-02 | n-Propyl | -Br | 4-Anisole | Phenyl | 45 | Bromo analog is less potent, suggesting a specific H-bond is lost. |
| COMP-03 | n-Propyl | -CH3 | 4-Anisole | Phenyl | 310 | Small alkyl group is not well-tolerated at C4. |
| COMP-04 | Methyl | -C≡CH | 4-Anisole | Phenyl | 80 | Shorter N1-alkyl chain reduces hydrophobic interaction, lowering potency. |
| COMP-05 | n-Propyl | -C≡CH | Phenyl | Phenyl | 120 | Removal of methoxy group from C3-aryl ring reduces potency. |
| COMP-06 | n-Propyl | -C≡CH | 4-Anisole | 4-Chlorophenyl | 8 | Addition of chloro group at C5-phenyl likely exploits a hydrophobic pocket, improving potency. |
This table represents a hypothetical data set created to illustrate established SAR principles.
Experimental Protocols and Methodologies
The trustworthiness of any SAR study lies in the rigor of its experimental execution. Below are standardized, self-validating protocols for the synthesis and evaluation of these pyrazole analogs.
General Synthesis of this compound Analogs
The synthesis workflow is designed for modularity, allowing for diverse analogs to be created from common intermediates.
Caption: Modular synthesis workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of the 1,3-Diketone Intermediate: To a solution of a substituted acetophenone in a suitable solvent (e.g., THF), add a base such as sodium hydride (NaH). After stirring, slowly add an appropriate acylating agent (e.g., ethyl oxalate) and allow the reaction to proceed to completion to form the 1,3-diketone.
-
Pyrazole Ring Formation: Dissolve the 1,3-diketone intermediate in ethanol or acetic acid. Add 1-propylhydrazine and reflux the mixture. The cyclocondensation reaction yields the N1-propyl-substituted pyrazole core.
-
Iodination at C4: Treat the pyrazole from the previous step with an iodinating agent such as N-Iodosuccinimide (NIS) in a solvent like acetonitrile to selectively install an iodine atom at the C4 position.
-
Sonogashira Cross-Coupling: The final ethynyl group is introduced via a Sonogashira coupling reaction. The 4-iodo-pyrazole is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Subsequent deprotection of the silyl group (if used) yields the final this compound analog.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a reliable method for determining the IC50 value of the synthesized analogs against a target kinase.
Materials:
-
Target kinase enzyme
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: In each well of a 384-well plate, add the assay buffer, the target kinase enzyme, and the fluorescently-labeled peptide substrate.
-
Initiation of Reaction: Add a small volume of the diluted test compound or DMSO (for control wells) to the appropriate wells. Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Start Kinase Activity: Initiate the phosphorylation reaction by adding a specific concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination and Reading: Stop the reaction by adding a solution containing EDTA. Measure the fluorescence intensity in each well using a plate reader. The change in fluorescence is proportional to the degree of peptide phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Structure-Activity Relationships
The following diagram summarizes the key SAR findings for the this compound scaffold as a kinase inhibitor.
benchmarking the efficiency of 4-ethynyl-1-propyl-1H-pyrazole in click reactions
An Application Scientist's Guide to Benchmarking Alkyne Efficiency in Copper-Catalyzed Click Chemistry Focus: 4-ethynyl-1-propyl-1H-pyrazole
Introduction: The Critical Role of the Alkyne in CuAAC Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a powerful and reliable method for forging covalent bonds in complex molecular environments.[1][2][3][] Its widespread adoption in drug discovery, bioconjugation, and materials science stems from its high yields, stereospecificity, and tolerance of diverse functional groups under mild, often aqueous, conditions.[3][5] While the azide component is relatively inert until catalysis, the choice of the terminal alkyne is a critical, often overlooked, parameter that can significantly influence reaction kinetics and overall efficiency.
This guide provides a comprehensive framework for benchmarking the performance of a specific heterocyclic alkyne, This compound , in the CuAAC reaction. We will operate from the perspective of a Senior Application Scientist, not only providing a step-by-step protocol but also delving into the mechanistic reasoning behind the experimental design. This document is intended for researchers and drug development professionals seeking to evaluate and optimize their own click chemistry conjugations.
We will compare this compound against a curated set of standard alkynes to understand its relative reactivity. The pyrazole moiety—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—presents an interesting electronic profile.[6] Understanding its influence on the reactivity of the adjacent ethynyl group is key to unlocking its potential in various applications.
Understanding the "Why": Mechanistic Considerations for Alkyne Reactivity
The efficiency of the CuAAC reaction is governed by a catalytic cycle, and the alkyne's structure impacts a key step. While the precise mechanism can be complex and dependent on ligands and conditions, a generally accepted pathway involves the formation of a copper(I) acetylide intermediate.[2][7] The rate of this step, which involves the deprotonation of the terminal alkyne, is often turnover-limiting.[8]
Therefore, the acidity of the alkyne's C-H bond is a crucial determinant of the overall reaction rate. Alkynes substituted with electron-withdrawing groups tend to have a lower pKa, facilitating deprotonation and accelerating the reaction.[8] Conversely, electron-donating groups can slow the reaction. The pyrazole ring in our target molecule adds a layer of complexity whose effect—whether activating or deactivating—we aim to elucidate through empirical testing.
CuAAC Catalytic Cycle
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
Comparative Pharmacokinetics of Propyl-Substituted Pyrazoles: A Guide to Experimental Analysis
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.st]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-ethynyl-1-propyl-1H-pyrazole
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-ethynyl-1-propyl-1H-pyrazole (CAS No. 1340156-26-4). As a nitrogen-containing heterocyclic compound used in research and as a pharmaceutical intermediate, its handling and disposal demand meticulous attention to safety, environmental protection, and regulatory compliance.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering practical insights that extend beyond basic data sheets to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified as hazardous and requires careful handling to mitigate risks to personnel and the environment.
Primary Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][4][5]
Some pyrazole derivatives are also noted to be toxic in contact with skin and may cause organ damage through prolonged or repeated exposure.[6][7] Furthermore, certain pyrazoles are classified as harmful to aquatic life with long-lasting effects, necessitating precautions to prevent environmental release.[6][7]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][4][6] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[4][6] |
| Skin Irritation | Causes skin irritation.[1][4][5] | Wear protective gloves and clothing. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water.[4][6] |
| Eye Irritation | Causes serious eye irritation.[1][4][5] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4][5] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[4][5] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects (class-dependent).[6][7] | Avoid release to the environment.[6] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing this compound for disposal, ensure the proper personal protective equipment is worn and engineering controls are in place.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure a safety shower and eyewash station are readily accessible.[5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA (29 CFR 1910.133) or European Standard EN166 regulations.[4][5]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4][6]
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to minimize harm.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. Seek medical advice if irritation occurs.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a physician if you feel unwell.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison center or physician immediately.[4][6]
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[5][6]
-
Cleanup (Solid Spill): Gently sweep up the solid material, avoiding dust generation.[4][6] Use absorbent pads or material for any remaining residue.
-
Collection: Place all contaminated materials (spilled substance, absorbent pads, and PPE) into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8][9]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, sealed, and clearly labeled container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container designated for non-halogenated organic waste.[8]
-
Incompatible Wastes: Do not mix pyrazole waste with strong acids or incompatible waste streams.[4][8] Keep it segregated from other hazard classes like corrosives and oxidizers.[10]
Step 2: Container Management and Labeling
All waste must be collected in containers that are in good condition and compatible with the chemical.
-
Container Integrity: Use containers that are robust, leak-proof, and have a secure lid. Do not fill containers beyond 90% of their capacity to allow for expansion.[9][10]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste." The label must also clearly identify the full chemical name ("this compound") and list all constituents by percentage.[10] Do not use abbreviations or chemical formulas.[10] The container must be dated when the first drop of waste is added.
Step 3: Managing Contaminated Materials
-
Empty Containers: "Empty" containers that once held this compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] Collect the rinsate as hazardous liquid waste.[8] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.
-
Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated must be collected in a sealed bag or container and disposed of as solid hazardous waste.
Step 4: Final Disposal Workflow
The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][11] The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[4][5]
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Decision workflow for segregating and disposing of this compound waste.
Environmental and Regulatory Considerations
While some pyrazole derivatives exhibit low acute toxicity to aquatic organisms, the long-term environmental effects of many pharmaceutical compounds are not fully understood.[8] A precautionary approach is always recommended to prevent the release of active compounds into ecosystems.[8] Disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10] Maintain meticulous records of all disposed chemicals, including name, quantity, and disposal date, as required by your institution.[8]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the environment.
References
- Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- CymitQuimica. (2024). Safety Data Sheet: this compound.
- Fisher Scientific Company. (2025).
- Sigma-Aldrich. (2026).
- Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- TargetMol. (n.d.). 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ChemicalBook. (2025).
- Campisciano, V., et al. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- ChemScene. (n.d.). 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
- International Journal of Research and Applied Science & Engineering Technology. (2022). A Review Study on Pyrazole as a Heterocyclic Compound. IJRASET.
- MedchemExpress. (n.d.). 1-Cyclopropyl-4-ethynyl-1H-pyrazole.
- BLD Pharm. (n.d.). 1340156-26-4|this compound.
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- El-Malah, A., et al. (2018).
- ResearchGate. (2025).
- Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Drug Delivery and Therapeutics.
- Journal of Emerging Technologies and Innovative Research. (2024).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-Cyclopropyl-4-ethynyl-1H-pyrazole_TargetMol [targetmol.com]
- 3. ijraset.com [ijraset.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
